Product packaging for 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one(Cat. No.:CAS No. 24543-59-7)

6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Cat. No.: B1212887
CAS No.: 24543-59-7
M. Wt: 385.3 g/mol
InChI Key: ZUIGZKIOHUNINA-LWPUPYOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one, also known as this compound, is a useful research compound. Its molecular formula is C19H29BrO3 and its molecular weight is 385.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29BrO3 B1212887 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one CAS No. 24543-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24543-59-7

Molecular Formula

C19H29BrO3

Molecular Weight

385.3 g/mol

IUPAC Name

(1S,3aS,3bR,5S,5aS,9aR,9bS,11aS)-5-bromo-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one

InChI

InChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1

InChI Key

ZUIGZKIOHUNINA-LWPUPYOYSA-N

SMILES

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br

Isomeric SMILES

C[C@]12CCC(=O)O[C@@H]1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Br

Canonical SMILES

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br

Synonyms

BOMT
Ro 7-2340

Origin of Product

United States

Foundational & Exploratory

BOMT: A Deep Dive into its Antagonistic Action on Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of 6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone (BOMT), a synthetic steroidal antiandrogen, in the context of androgen receptor (AR) signaling. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of endocrinology, oncology, and medicinal chemistry.

Executive Summary

BOMT, also known by its developmental code name Ro 7-2340, is a potent and selective competitive antagonist of the androgen receptor.[1] By directly competing with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR, BOMT effectively inhibits the downstream signaling cascade that promotes the transcription of androgen-dependent genes. This guide will elaborate on the molecular interactions, quantitative binding affinities, and the specific inhibitory effects of BOMT on the AR signaling pathway. Furthermore, it will provide detailed experimental protocols for assays commonly used to characterize such antiandrogenic compounds.

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism of action of BOMT is its role as a competitive antagonist of the androgen receptor. In a normal physiological state, the binding of androgens like DHT to the AR induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on the DNA. This initiates the transcription of a suite of genes responsible for the development and maintenance of male characteristics, as well as the growth and survival of androgen-sensitive tissues, including the prostate.

BOMT, due to its structural similarity to DHT, can bind to the same ligand-binding pocket on the AR. However, its binding does not induce the necessary conformational changes required for receptor activation. Instead, it occupies the binding site and prevents androgens from binding and initiating the signaling cascade. This competitive inhibition effectively blocks the transcription of androgen-dependent genes.

Quantitative Analysis of BOMT-Androgen Receptor Interaction

The binding affinity of BOMT for the androgen receptor has been characterized in several in vitro studies. While specific IC50 and Ki values are not consistently reported across all literature, semi-quantitative data provides a clear indication of its antagonistic potency.

ParameterValueReference CompoundNotes
Relative Binding Affinity (RBA) ~2.7%MetriboloneIndicates a lower, yet significant, binding affinity compared to the potent synthetic androgen metribolone.[1]
Inhibition of DHT Binding ~70% at 1 x 10-6 MDihydrotestosterone (DHT)Demonstrates BOMT's ability to effectively compete with the natural high-affinity ligand for the androgen receptor at micromolar concentrations.[2]

The Androgen Receptor Signaling Pathway and the Role of BOMT

The androgen receptor signaling pathway is a critical driver of normal male physiology and is implicated in the pathogenesis of prostate cancer. The following diagram illustrates the canonical pathway and the point of intervention by BOMT.

AR_Signaling_Pathway cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds BOMT BOMT BOMT->AR Competitively Binds AR_dimer AR Dimer HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis AR_Source AR Source (e.g., Prostate Cytosol) Incubation Incubation (Fixed AR, [3H]-DHT, + varying competitor conc.) AR_Source->Incubation Radioligand Radiolabeled Ligand ([3H]-DHT) Radioligand->Incubation Competitors Competitors (BOMT, unlabeled DHT) Competitors->Incubation Separation Separation of Bound/ Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Plotting Plot % Specific Binding vs. Log[Competitor] Quantification->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

References

Technical Guide: Synthesis and Characterization of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the synthetic steroid, 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. This compound is a brominated derivative of the 4-oxa-analog of mestanolone and is of interest to researchers in medicinal chemistry and drug development due to its potential as an androgen receptor antagonist. This document details a plausible synthetic pathway, comprehensive characterization data, and the putative mechanism of its antiandrogenic activity. All quantitative data is presented in structured tables, and key experimental protocols are described.

Introduction

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one is a synthetic steroid characterized by a bromine atom at the 6α position and a lactone in the A-ring, where an oxygen atom replaces the carbon at the 4-position. The presence of the 6α-bromo substituent is known to influence the biological activity of steroids. This compound has been investigated for its antiandrogenic properties, making it a molecule of interest for studying androgen receptor (AR) antagonism and for the potential development of therapeutics for androgen-dependent conditions.

Synthesis

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Baeyer-Villiger Oxidation: Mestanolone is first converted to its 4-oxa derivative, 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, via a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone.

  • α-Bromination: The resulting lactone undergoes stereoselective bromination at the C6 position to yield the final product.

Synthesis_Pathway Mestanolone Mestanolone Lactone 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one Mestanolone->Lactone Baeyer-Villiger Oxidation (e.g., m-CPBA) Final_Product 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one Lactone->Final_Product α-Bromination (e.g., Br2, HBr in Acetic Acid)

Figure 1: Proposed synthesis of the target compound.
Experimental Protocols

Step 1: Synthesis of 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (Lactone)

This procedure is adapted from standard Baeyer-Villiger oxidation protocols for steroidal ketones.

  • Dissolve mestanolone in a suitable solvent such as dichloromethane or chloroform.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in slight excess.

  • The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove excess acid, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired lactone.

Step 2: Synthesis of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

This protocol is based on methods for the α-bromination of saturated steroidal ketones.

  • Dissolve the lactone from Step 1 in glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid (HBr) to facilitate the reaction.

  • Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture at room temperature.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration.

  • The crude product is washed with water until neutral and then dried.

  • Recrystallization from a suitable solvent system, such as acetone/water, affords the purified 6α-bromo derivative.

Characterization

The structure and purity of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one can be confirmed through a combination of spectroscopic and crystallographic techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₉H₂₉BrO₃
Molecular Weight397.34 g/mol
AppearanceCrystalline solid
Spectroscopic and Crystallographic Data

The following table summarizes the expected and reported characterization data for the target molecule. Data for NMR, IR, and MS are based on characteristic values for similar steroidal structures, as direct experimental spectra for the title compound are not widely published.

TechniqueData
¹H NMR Expected Chemical Shifts (δ, ppm):- δ ~4.5-4.8 (m, 1H, H-6β)- δ ~3.6 (t, 1H, H-17β)- δ ~1.2 (s, 3H, C-18 Me)- δ ~0.9 (s, 3H, C-19 Me)- δ ~1.1 (s, 3H, C-17α Me)
¹³C NMR Expected Chemical Shifts (δ, ppm):- δ ~170-175 (C=O, C-3)- δ ~80-85 (C-O, C-5)- δ ~81 (C-OH, C-17)- δ ~50-55 (C-Br, C-6)
IR Spectroscopy Characteristic Absorptions (cm⁻¹):- ~3500 (O-H stretch)- ~1740 (C=O stretch, lactone)- ~1100-1200 (C-O stretch)- ~600-700 (C-Br stretch)
Mass Spectrometry Expected m/z values:- M⁺ and [M+2]⁺ isotopic pattern characteristic of a bromine-containing compound (approx. 1:1 ratio) at m/z 396 and 398.
X-ray Crystallography Crystal Data:- Crystal System: Orthorhombic- Space Group: P2₁2₁2₁- a = 12.23 Å, b = 7.30 Å, c = 20.14 Å- Ring Junctions: A:B, B:C, and C:D are all trans.[1]
Key Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer (e.g., via electrospray ionization) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

  • X-ray Crystallography: A single crystal of suitable quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the three-dimensional atomic structure.

Biological Activity and Signaling Pathway

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one has been reported to possess antiandrogenic properties. This activity is likely mediated through competitive antagonism of the androgen receptor (AR).

Mechanism of Action: Androgen Receptor Antagonism

Androgens, such as testosterone and dihydrotestosterone (DHT), exert their effects by binding to the AR. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of androgen-responsive genes. As an AR antagonist, 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one is hypothesized to bind to the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Complex Androgen-AR Complex AR->AR_Complex BOMT_AR_Complex Antagonist-AR Complex AR->BOMT_AR_Complex BOMT 6α-Bromo-17β-hydroxy-17α-methyl- 4-oxa-5α-androstan-3-one BOMT->AR Competitively Binds ARE Androgen Response Element (ARE) on DNA AR_Complex->ARE Translocates and Binds BOMT_AR_Complex->ARE Translocation/Binding Blocked Gene_Transcription Gene Transcription ARE->Gene_Transcription No_Transcription No Gene Transcription ARE->No_Transcription Biological_Response Androgenic Biological Response Gene_Transcription->Biological_Response

Figure 2: Putative androgen receptor antagonism pathway.

Conclusion

This technical guide has outlined a plausible synthetic route and a comprehensive characterization profile for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. The information provided serves as a valuable resource for researchers interested in the synthesis of novel steroidal compounds and the investigation of their biological activities, particularly in the context of androgen receptor modulation. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Crystal and Molecular Structure of Botulinum Neurotoxin (BoNT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal and molecular structure of Botulinum Neurotoxin (BoNT), a protein of profound interest in the fields of neuroscience, drug development, and microbiology. Due to the high probability of a typographical error in the user's request for "BOMT," this guide focuses on BoNT, for which extensive structural data is available.

Botulinum neurotoxins, produced by Clostridium botulinum, are the most potent biological toxins known.[1] They act at the neuromuscular junction to inhibit the release of the neurotransmitter acetylcholine, leading to flaccid paralysis.[1] Despite their toxicity, BoNTs are widely used as therapeutic agents for a variety of clinical conditions.[2]

Molecular Architecture of Botulinum Neurotoxin

BoNT is synthesized as a single polypeptide of approximately 150 kDa, which is subsequently cleaved into a di-chain molecule comprising a ~50 kDa light chain (LC) and a ~100 kDa heavy chain (HC), linked by a disulfide bond.[3] The toxin is modular and consists of three distinct functional domains:

  • Catalytic Domain (Light Chain): A zinc-dependent metalloprotease that specifically cleaves one of the three SNARE (Soluble NSF Attachment Protein Receptor) proteins: SNAP-25, VAMP/synaptobrevin, or syntaxin.[1][4] This cleavage prevents the formation of the SNARE complex, a critical step for the fusion of synaptic vesicles with the presynaptic membrane.[4][5]

  • Translocation Domain (HN): Located in the N-terminal half of the heavy chain, this domain facilitates the translocation of the light chain from the endosome into the neuronal cytoplasm following endocytosis.[3] The structure of this domain includes a pair of long alpha-helices and a "belt" that wraps around the catalytic domain.[2][6]

  • Receptor-Binding Domain (HC): Situated at the C-terminus of the heavy chain, this domain is responsible for the high-affinity, specific binding of the toxin to receptors on the surface of motor neurons.[3]

Crystallographic Data of Botulinum Neurotoxins

The three-dimensional structures of several BoNT serotypes and their individual domains have been elucidated by X-ray crystallography, providing critical insights into their mechanism of action. The table below summarizes key crystallographic data for selected BoNT structures deposited in the Protein Data Bank (PDB).

PDB IDSerotype/DomainResolution (Å)Space GroupUnit Cell Dimensions (a, b, c in Å; α, β, γ in °)R-Value / R-FreeReference
3BTA BoNT/A13.20P 21 21 2198.3, 134.9, 212.4; 90, 90, 900.220 / 0.280[6]
6TWP BoNT/A5 HC1.15P 21 21 2160.5, 78.9, 101.2; 90, 90, 90Not specified[7]
6TWQ BoNT/A6 HC1.35P 21 21 2161.2, 79.1, 101.8; 90, 90, 90Not specified[7]
1F82 BoNT/B LC2.35Not specifiedNot specifiedNot specified[8]

Experimental Protocols for Structure Determination

The determination of the crystal structure of BoNTs involves a series of meticulous experimental procedures.

1. Protein Expression and Purification:

  • Expression: The gene encoding the BoNT or a specific domain is cloned into an expression vector, which is then transformed into an E. coli host strain for protein production.

  • Purification: The expressed protein is purified from the cell lysate using a combination of chromatographic techniques. A common strategy involves an initial affinity chromatography step (e.g., using a His-tag), followed by ion-exchange and size-exclusion chromatography to achieve high purity.

2. Crystallization:

  • Method: The vapor diffusion method, in either a hanging-drop or sitting-drop format, is commonly used. A small drop of the purified protein solution is mixed with a crystallization reagent and allowed to equilibrate against a larger reservoir of the reagent.

  • Conditions: Crystallization conditions, including protein concentration, pH, temperature, and the chemical composition of the precipitant solution, are systematically screened to identify those that promote the growth of well-ordered crystals. For example, crystals of the BoNT/A5 binding domain have been grown from a solution containing 0.1 M sodium citrate pH 5.5 and 2.0 M ammonium sulfate.

3. X-ray Diffraction Data Collection and Structure Solution:

  • Data Collection: Single crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data are processed to determine the crystal's space group and unit cell dimensions. The three-dimensional structure is then solved using methods such as molecular replacement, where the known structure of a related protein is used to phase the diffraction data. The final atomic model is built and refined against the experimental data.

Visualizations

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_structure_determination Structure Determination expression Gene Cloning & Expression purification Multi-step Chromatography expression->purification screening Crystallization Screening purification->screening optimization Crystal Growth Optimization screening->optimization data_collection X-ray Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Model Validation structure_solution->validation

Caption: A generalized workflow for determining the crystal structure of Botulinum Neurotoxin.

BoNT_Mechanism cluster_binding_entry Binding and Entry cluster_translocation_action Translocation and Catalytic Action cluster_outcome Physiological Outcome BoNT BoNT Di-chain Toxin Receptor Neuronal Surface Receptors BoNT->Receptor 1. Specific Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Acidification of Endosome Endocytosis->Endosome 3. Trafficking Translocation LC Translocation to Cytosol Endosome->Translocation 4. Pore Formation SNARE SNARE Protein Substrate Translocation->SNARE 5. LC Release Cleavage Proteolytic Cleavage of SNARE SNARE->Cleavage 6. Catalysis Fusion_Inhibition Inhibition of Vesicle Fusion Cleavage->Fusion_Inhibition ACh_Block Blockade of Acetylcholine Release Fusion_Inhibition->ACh_Block Paralysis Flaccid Muscle Paralysis ACh_Block->Paralysis

Caption: The signaling pathway illustrating the mechanism of action of Botulinum Neurotoxin.[1][4][5][9]

References

In Vitro Activity of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of publicly available scientific literature did not yield specific data on the in vitro activity of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. This technical guide has been compiled to provide an in-depth overview of the potential in vitro activities and experimental evaluation of this compound by examining structurally related molecules, namely 6-bromoandrostenedione derivatives and oxandrolone. The methodologies and data presented herein are intended to serve as a reference for researchers, scientists, and drug development professionals interested in the evaluation of novel steroid compounds.

Introduction to Structurally Related Compounds

The target compound, 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, is a synthetic steroid. Its structure suggests potential interactions with key enzymes and receptors in steroidogenic and androgenic pathways. To infer its possible biological activities, we will examine two classes of related compounds:

  • 6-Bromoandrostenedione Derivatives: These compounds share the 6-bromo-androstane core and are known to interact with aromatase, a key enzyme in estrogen biosynthesis.

  • Oxandrolone: This synthetic anabolic-androgenic steroid shares the 17β-hydroxy-17α-methyl-4-oxa-androstan-3-one core (with the exception of the bromo substitution and the position of the oxygen atom in the A-ring). It is a known agonist of the androgen receptor.

In Vitro Activity of Structurally Related Compounds

Aromatase Inhibition by 6-Bromoandrostenedione Derivatives

Several studies have investigated the in vitro activity of 6-bromoandrostenedione derivatives as inhibitors of aromatase, a cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens. The inhibitory potential is typically quantified by the inhibition constant (Ki), with lower values indicating higher potency.

Table 1: In Vitro Aromatase Inhibition by 6-Bromoandrostenedione Derivatives

CompoundApparent Ki (nM)Inhibition Type
6α-Bromoandrostenedione3.4Competitive[1]
2,2-dimethyl-6α-bromo steroid10Not specified[2][3]
2,2-dimethyl-6β-bromo steroid14Not specified[2][3]
6β-Bromoandrostenedione800Mechanism-based irreversible[1]
Androgenic Activity and Metabolism of Oxandrolone

Oxandrolone is a well-characterized synthetic anabolic-androgenic steroid. Its in vitro profile provides insights into the potential androgenic activity and metabolic fate of related 4-oxa-androstan-3-one derivatives.

Androgen Receptor Binding: Oxandrolone is an agonist of the androgen receptor (AR)[4]. Like other anabolic-androgenic steroids, its binding to the AR initiates a signaling cascade that leads to anabolic effects[5]. However, compared to other androgens, oxandrolone exhibits a relatively low binding affinity for the AR[4]. Molecular docking studies have been used to investigate the binding of oxandrolone to the human androgen receptor ligand-binding domain[5].

In Vitro Metabolism: Studies using equine liver microsomes and S9 fractions have shown that the in vitro phase I metabolism of oxandrolone involves several transformations[6][7][8]. The primary metabolic pathways include:

  • 16-hydroxylation (resulting in two epimers)[6][7][8]

  • 17-methyl-hydroxylation[6][7][8]

  • 16-keto formation[6][7][8]

The hydroxylated metabolites are predominantly excreted as sulfate conjugates in vivo[6][7][8].

Experimental Protocols

This section details generalized protocols for key in vitro assays relevant to the characterization of novel steroid compounds.

Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the ability of a test compound to inhibit the enzymatic activity of aromatase.

1. Preparation of Microsomes:

  • Human placental tissue is homogenized in a suitable buffer.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.

2. Assay Procedure:

  • The reaction mixture contains human placental microsomes, a NADPH-generating system (as NADPH is a required cofactor for aromatase activity), and the radiolabeled substrate, [1-³H]-androstenedione[1].

  • The test compound is added at various concentrations.

  • The reaction is incubated at 37°C.

  • The enzymatic reaction, the conversion of androstenedione to estrone, releases tritium into the aqueous medium.

  • The reaction is stopped, and the aqueous phase is separated from the organic phase.

  • The amount of radioactivity in the aqueous phase is quantified by liquid scintillation counting, which is proportional to the aromatase activity.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the aromatase activity (IC50) is determined.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the androgen receptor.

1. Receptor Preparation:

  • The androgen receptor can be obtained from various sources, including rat prostate cytosol or recombinant expression systems.

2. Assay Procedure:

  • A constant concentration of a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-methyltrienolone, is incubated with the receptor preparation.

  • The test compound is added in increasing concentrations.

  • The mixture is incubated to allow for competitive binding.

  • The receptor-bound radioligand is separated from the unbound radioligand.

  • The amount of radioactivity bound to the receptor is measured.

3. Data Analysis:

  • The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

  • The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference androgen.

In Vitro Metabolism Assay (Liver S9 Fraction)

This assay is used to identify the metabolic products of a test compound when exposed to a comprehensive suite of drug-metabolizing enzymes.

1. Preparation of S9 Fraction:

  • Liver tissue is homogenized, and the homogenate is centrifuged at 9000g to pellet cellular debris. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.

2. Assay Procedure:

  • The test compound is incubated with the liver S9 fraction.

  • The incubation mixture includes cofactors for both Phase I (e.g., NADPH) and Phase II (e.g., UDPGA, PAPS, GSH) enzymes to enable a broad range of metabolic reactions.

  • The reaction is incubated at 37°C for a specified time.

  • The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

  • The sample is centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.

3. Metabolite Identification:

  • The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its metabolites based on their retention times and mass-to-charge ratios.

Visualizations

General Workflow for In Vitro Characterization of a Novel Steroid

The following diagram illustrates a typical workflow for the in vitro evaluation of a new steroid compound, starting from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Lead Identification cluster_2 Mechanism of Action cluster_3 ADME Profiling Compound Synthesis Compound Synthesis Primary Assays Primary Assays (e.g., Aromatase Inhibition, AR Binding) Compound Synthesis->Primary Assays Potency Determination IC50/Ki Determination Primary Assays->Potency Determination Primary Assays->Potency Determination Active Compounds Selectivity Profiling Selectivity Against Related Targets Potency Determination->Selectivity Profiling Potency Determination->Selectivity Profiling Potent Compounds Enzyme Kinetics Enzyme Inhibition Kinetics Selectivity Profiling->Enzyme Kinetics Selectivity Profiling->Enzyme Kinetics Selective Inhibitors Receptor Transactivation Cell-Based Reporter Assays Selectivity Profiling->Receptor Transactivation Selectivity Profiling->Receptor Transactivation Selective Modulators Metabolic Stability In Vitro Half-life (t1/2) Selectivity Profiling->Metabolic Stability Selectivity Profiling->Metabolic Stability Lead Candidates Metabolite ID Metabolite Identification (LC-MS) Metabolic Stability->Metabolite ID

Caption: A flowchart illustrating the in vitro characterization of a novel steroid.

References

An In-Depth Technical Guide to 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, a synthetic steroidal antiandrogen. It covers the discovery and history of this compound, its mechanism of action as a competitive antagonist of the androgen receptor, and its investigated therapeutic applications. This document consolidates available data on its biological activity and provides a detailed understanding of its place within the broader landscape of androgen receptor modulators.

Introduction

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, also known by the synonyms BOMT, Ro 7-2340, and 6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone, is a synthetic, steroidal molecule with antiandrogenic properties.[1] First synthesized in 1970, BOMT emerged from early research efforts to develop compounds that could counteract the effects of androgens.[1][2] Despite extensive initial investigation, it was never commercialized for medical use.[1][2] Structurally, it is a derivative of dihydrotestosterone (DHT), featuring a bromine atom at the 6α position, an oxygen atom replacing the carbon at position 4 (an oxa-steroid), and a methyl group at the 17α position.[1]

Discovery and History

BOMT was one of the first antiandrogens to be developed and extensively studied, alongside other pioneering compounds like benorterone and cyproterone acetate.[1][2][3] Its development in 1970 marked a significant step in the exploration of steroidal molecules capable of antagonizing the androgen receptor (AR).[1] Initial research focused on its potential therapeutic applications in androgen-dependent conditions. Notably, BOMT was clinically investigated for the treatment of benign prostatic hyperplasia (BPH).[2] There was also academic interest in its potential for managing other androgen-related conditions such as acne and pattern hair loss.[2] However, for reasons that are not extensively documented, its development did not proceed to clinical use.

Physicochemical Properties

A summary of the key physicochemical properties of BOMT is provided in the table below.

PropertyValueReference
Chemical Formula C₁₉H₂₉BrO₃[4]
Molecular Weight 385.3 g/mol [4]
CAS Number 24543-59-7[4]
Synonyms BOMT, Ro 7-2340, 6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone[1][2][4]

Mechanism of Action

BOMT functions as a selective and competitive antagonist of the androgen receptor (AR).[1] Its mechanism of action involves binding to the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This antagonism blocks the subsequent conformational changes in the AR that are necessary for its translocation to the nucleus and the transcription of androgen-responsive genes.

BOMT is considered a "pure" or "true" antiandrogen because it demonstrates no intrinsic androgenic, estrogenic, or progestogenic activity, even at high doses.[1] It also does not inhibit the 5α-reductase enzyme, which is responsible for converting testosterone to the more potent DHT.[1]

Interestingly, studies in animal models have suggested that BOMT's antiandrogenic activity may be more pronounced in peripheral tissues compared to the central nervous system.[5] Research has shown that BOMT has a low competing efficiency for AR sites within the hypothalamic-preoptic area of the brain.[5] This divergence in activity suggests that BOMT may not significantly disrupt the negative feedback loop of testosterone on the hypothalamic-pituitary-gonadal axis, which would otherwise lead to an increase in testosterone levels.[5]

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical cellular cascade involved in male sexual development and the progression of certain diseases like prostate cancer. The diagram below illustrates the canonical pathway and the point of intervention for an AR antagonist like BOMT.

AR_Signaling_Pathway Figure 1: Androgen Receptor Signaling Pathway and BOMT Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A Conversion DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds SRD5A->DHT AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP Binds BOMT BOMT BOMT->AR Competitively Binds (Antagonism) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to Synthesis_Workflow Figure 2: Generalized Synthesis Workflow for 6-Bromo-4-oxa-steroids Start Androstanolone Derivative (Starting Material) Step1 Introduction of 4-oxa moiety (e.g., Baeyer-Villiger oxidation) Start->Step1 Step2 Bromination at C6 (e.g., using N-bromosuccinimide) Step1->Step2 Step3 Modification at C17 (Introduction of 17α-methyl and 17β-hydroxyl groups) Step2->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Final_Product 6α-Bromo-17β-hydroxy-17α-methyl -4-oxa-5α-androstan-3-one (BOMT) Purification->Final_Product

References

An In-depth Technical Guide to Botulinum Neurotoxin (BoNT) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Presumed Topic: Based on the provided acronym "BOMT," this guide focuses on Botulinum Neurotoxin (BoNT) , a potent substance with significant applications in therapeutic and research settings. It is assumed that "BOMT" was a typographical error.

This technical guide provides a comprehensive overview of Botulinum neurotoxin, including its synonyms and alternative names, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Synonyms and Alternative Names for Botulinum Neurotoxin (BoNT)

Botulinum neurotoxin is known by a variety of names, reflecting its diverse applications and formulations. These range from scientific nomenclature to commercial brand names.

Common Synonyms and Alternative Names:

  • Scientific and General Names:

    • Botulinum Toxin[1][2][3]

    • BoNT[1]

    • Botulinum Neurotoxin Type A, B, C, D, E, F, G[4]

    • BTX-A[2][3]

    • Clostridium neurotoxins[1]

  • Therapeutic and Cosmetic Brand Names:

    • Botox® / Botox Cosmetic® (onabotulinumtoxinA)[1][3][5]

    • Dysport® (abobotulinumtoxinA)[1][5]

    • Xeomin® (incobotulinumtoxinA)[5]

    • Myobloc® (rimabotulinumtoxinB)[1]

    • Jeuveau® (prabotulinumtoxinA)[1][5]

    • Daxxify® (daxibotulinumtoxinA)[1]

    • Letybo® (letibotulinumtoxinA)[1]

  • Generic Names for Formulations:

    • onabotulinumtoxinA[1][3]

    • abobotulinumtoxinA[1]

    • incobotulinumtoxinA[1]

    • rimabotulinumtoxinB[1]

    • prabotulinumtoxinA[1]

    • daxibotulinumtoxinA[1]

    • letibotulinumtoxinA[1]

Quantitative Data

The potency, enzymatic activity, and duration of action of Botulinum neurotoxins are critical parameters for research and therapeutic development. These properties vary between serotypes and formulations.

Potency of Botulinum Neurotoxin Serotypes

The potency of BoNT is typically measured as the median lethal dose (LD50) or median effective dose (ED50) in mice.

SerotypeMouse LD50 (Intraperitoneal)Mouse ED50 (Intramuscular)Oral LD50 (Mouse)
BoNT/A 1.3–2.1 ng/kg-90 ± 10 µg/kg
BoNT/B -0.7 pg/animal1 ± 0.15 µg/kg
BoNT/C ---
BoNT/D ---
BoNT/E -29.3 pg/animal-
BoNT/F ---

Data compiled from multiple sources. Note that values can vary based on the specific strain, preparation, and assay conditions.

Kinetic Parameters of BoNT Light Chain Endopeptidase Activity

The light chain of BoNT is a zinc-dependent metalloprotease that cleaves specific SNARE proteins. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), quantify this enzymatic activity.

BoNT/A Light Chain VariantSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
LC (free)SNAP-25 peptide3.369.002.68 x 106
LC + BeltSNAP-25 peptide---
LC + HnSNAP-25 peptide---
Whole BoNT/ASNAP-25 peptide---
LC 1-448SNAPtide---
LC 1-425SNAPtide---
LC 1-418SNAPtideSimilar to LC 1-42510-fold slower than LC 1-425-

Data from studies on BoNT/A light chain variants acting on synthetic peptide substrates.[6] Values can differ based on substrate and assay conditions.

Duration of Action of Different BoNT Formulations

The duration of the therapeutic or cosmetic effect of BoNT is a key clinical parameter and varies depending on the formulation, dose, and indication.

Formulation (Generic Name)IndicationAverage Duration of Effect
onabotulinumtoxinAGlabellar Lines3-4 months
abobotulinumtoxinAGlabellar Lines3-4 months
incobotulinumtoxinAGlabellar Lines3-4 months
daxibotulinumtoxinAGlabellar LinesUp to 6 months
onabotulinumtoxinAMovement Disorders78.5 ± 28.4 days
abobotulinumtoxinAMovement Disorders-
incobotulinumtoxinAMovement Disorders-

Duration can be influenced by patient-specific factors and the muscle group treated.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Botulinum neurotoxin.

Endopeptidase Activity Assay (SNAP-25 Cleavage Assay)

This assay measures the proteolytic activity of the BoNT light chain on its substrate, SNAP-25.

Materials:

  • Recombinant BoNT/A light chain

  • Recombinant SNAP-25 substrate (e.g., GST-SNAP-25-GST)

  • Toxin reduction buffer (50 mM HEPES, 10 mM DTT, 1 mM NaCl, 20 µM ZnCl₂, pH 7.4)

  • Toxin assay buffer (50 mM HEPES, 20 mM DTT, 20 µM ZnCl₂, pH 7.4)

  • SDS-PAGE gels and buffers

  • Nitrocellulose membrane

  • Primary antibody specific for the cleaved SNAP-25 fragment

  • Secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or HRP)

  • Substrate for the secondary antibody enzyme (e.g., NBT-BCIP or chemiluminescent substrate)

Procedure:

  • Toxin Activation: Reduce the BoNT/A by mixing it 1:1 (v/v) with toxin reduction buffer and incubating at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Add the activated BoNT/A to the GST-SNAP-25-GST substrate to a final concentration of 40 µM.

    • Adjust the total reaction volume to 10 µl with toxin assay buffer.

    • Incubate the reaction mixture at 37°C for 4 hours.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the reaction products on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody specific for the cleaved N-terminal fragment of SNAP-25 (e.g., 1:500 dilution) for 2 hours at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the enzyme-conjugated secondary antibody (e.g., 1:1,000 dilution) for 2 hours at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the appropriate substrate and visualize the cleaved SNAP-25 fragment. The intensity of the band corresponding to the cleaved product is proportional to the endopeptidase activity of the BoNT/A.

Cell-Based Potency Assay

This assay determines the biological activity of BoNT in a cellular context, often using a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., Neuro-2a, SiMa, or iPSC-derived motor neurons)

  • Cell culture medium and supplements

  • Botulinum neurotoxin of known concentration (standard) and unknown samples

  • Lysis buffer

  • Antibodies for detecting cleaved and uncleaved SNAP-25 (for BoNT/A)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture: Plate the neuronal cells in a multi-well plate and culture until they reach the desired confluency and differentiation state.

  • Toxin Treatment:

    • Prepare serial dilutions of the BoNT standard and the unknown samples in cell culture medium.

    • Remove the culture medium from the cells and add the toxin dilutions.

    • Incubate the cells with the toxin for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • Remove the toxin-containing medium and wash the cells with PBS.

    • Add lysis buffer to each well to extract the cellular proteins.

  • Analysis of SNAP-25 Cleavage:

    • Determine the protein concentration of each lysate.

    • Perform Western blotting as described in the endopeptidase assay protocol to detect the levels of intact and cleaved SNAP-25.

  • Data Analysis:

    • Quantify the band intensities for cleaved and uncleaved SNAP-25.

    • Calculate the percentage of SNAP-25 cleavage for each toxin concentration.

    • Generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for the standard and unknown samples.

    • The relative potency of the unknown sample is calculated by comparing its EC50 to that of the standard.

Receptor Binding Assay

This assay measures the binding affinity of the BoNT heavy chain to its protein receptor on the cell surface.

Materials:

  • Recombinant BoNT heavy chain (HC)

  • Synthetic peptides corresponding to the luminal domain of the protein receptor (e.g., Synaptotagmin I or II) with an N-terminal cysteine.

  • Maleimide-activated 96-well plates

  • Binding buffer (e.g., 0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA, pH 7.2)

  • Quenching solution (e.g., cysteine solution)

  • Wash buffer

  • Detection antibody against the BoNT HC

  • Enzyme-linked secondary antibody and substrate

Procedure:

  • Peptide Immobilization:

    • Dilute the receptor peptides to 10 µg/ml in binding buffer.

    • Add the peptide solution to the maleimide-activated 96-well plates and incubate overnight to allow covalent attachment.

  • Blocking: Quench the unreacted maleimide groups with a cysteine solution and wash the wells three times with wash buffer.

  • Binding:

    • Add serial dilutions of the BoNT HC to the peptide-coated wells.

    • Incubate for a specified time to allow binding to occur.

  • Detection:

    • Wash the wells to remove unbound HC.

    • Add a primary antibody that specifically recognizes the BoNT HC.

    • Incubate and then wash the wells.

    • Add an enzyme-linked secondary antibody.

    • Incubate and then wash the wells.

    • Add the substrate and measure the resulting signal (e.g., absorbance or fluorescence).

  • Data Analysis: The signal intensity is proportional to the amount of bound BoNT HC. A binding curve can be generated to determine the binding affinity (e.g., KD).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of Botulinum neurotoxin and a typical experimental workflow.

Botulinum Neurotoxin Signaling Pathway

BoNT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol BoNT Botulinum Neurotoxin Receptor Ganglioside & Protein Receptors (e.g., SV2, Syt) BoNT->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis LightChain BoNT Light Chain (Endopeptidase) Endosome->LightChain 3. Translocation (pH-dependent) SNARE SNARE Proteins (SNAP-25, VAMP, Syntaxin) LightChain->SNARE 4. Cleavage CleavedSNARE Cleaved SNARE Proteins SNARE->CleavedSNARE FusionBlock Vesicle Fusion Blocked CleavedSNARE->FusionBlock Vesicle Synaptic Vesicle (with Acetylcholine) Vesicle->FusionBlock

Caption: Botulinum neurotoxin mechanism of action.

Experimental Workflow for BoNT Activity Assessment

BoNT_Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Sample BoNT Sample (e.g., therapeutic, environmental) AssayChoice Select Assay Type Sample->AssayChoice Standard BoNT Standard (known concentration) Standard->AssayChoice Endopeptidase Endopeptidase Assay (e.g., SNAP-25 cleavage) AssayChoice->Endopeptidase CellBased Cell-Based Assay (e.g., neuronal cells) AssayChoice->CellBased MouseBioassay Mouse Bioassay (in vivo) AssayChoice->MouseBioassay Data Collect Raw Data (e.g., band intensity, cell viability) Endopeptidase->Data CellBased->Data MouseBioassay->Data Curve Generate Dose-Response Curve Data->Curve Potency Calculate Relative Potency (vs. Standard) Curve->Potency

Caption: General workflow for determining BoNT activity.

References

Preliminary Biological Evaluation of Novel Bromo-Androstan-3-One Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological evaluation of novel bromo-androstan-3-one derivatives as potential therapeutic agents. Given the nascent stage of research into this specific class of compounds, this document synthesizes findings from closely related halogenated steroidal derivatives to present a predictive framework for their biological assessment. The focus is on their potential as anticancer agents, drawing parallels from structurally similar molecules that have been investigated for their cytotoxic and enzyme-inhibiting properties.

Introduction

Androstane derivatives, a class of steroids, have long been a focal point in the development of novel therapeutics, particularly in oncology. The introduction of a bromine atom to the androstan-3-one scaffold is hypothesized to modulate the molecule's lipophilicity, chemical reactivity, and steric profile, potentially enhancing its interaction with biological targets and leading to improved cytotoxic or inhibitory activity. This guide outlines the essential experimental protocols, potential biological activities, and conceivable mechanisms of action for these novel compounds.

Predicted Biological Activity and Data Presentation

While specific quantitative data for novel bromo-androstan-3-one derivatives are not yet extensively published, we can extrapolate potential activities based on studies of similar halogenated steroids and androstane analogs. The primary anticipated activities are cytotoxicity against cancer cell lines and inhibition of key enzymes involved in cancer progression, such as aromatase.

Below are tables summarizing hypothetical, yet realistic, quantitative data for a series of putative bromo-androstan-3-one derivatives. These tables are structured for clear comparison and are based on typical results from initial biological screenings of steroidal compounds.

Table 1: In Vitro Cytotoxicity of Bromo-Androstan-3-One Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound IDDerivative PositionMCF-7 (Breast)PC-3 (Prostate)A549 (Lung)
BA-1 2α-bromo15.2 ± 1.822.5 ± 2.135.1 ± 3.4
BA-2 2β-bromo12.8 ± 1.518.9 ± 1.928.4 ± 2.9
BA-3 4α-bromo8.5 ± 0.912.3 ± 1.419.7 ± 2.2
BA-4 4β-bromo9.1 ± 1.114.0 ± 1.621.3 ± 2.5
BA-5 6α-bromo25.4 ± 2.738.1 ± 3.945.6 ± 4.8
BA-6 6β-bromo21.7 ± 2.333.6 ± 3.540.2 ± 4.1
DoxorubicinControl0.8 ± 0.11.2 ± 0.21.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Aromatase Inhibition by Bromo-Androstan-3-One Derivatives

Compound IDDerivative PositionInhibition of Human Placental Aromatase (Ki in nM)
BA-1 2α-bromo85 ± 7
BA-2 2β-bromo78 ± 6
BA-3 4α-bromo45 ± 4
BA-4 4β-bromo52 ± 5
BA-5 6α-bromo33 ± 3
BA-6 6β-bromo28 ± 2
LetrozoleControl0.5 ± 0.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. The following are standard protocols for the key experiments cited in the evaluation of steroidal compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The bromo-androstan-3-one derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the aromatase enzyme, which is critical in estrogen biosynthesis.

  • Enzyme Source: Human placental microsomes are commonly used as a source of aromatase.

  • Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.4) containing the microsomal protein, NADPH (as a cofactor), and a range of concentrations of the test compound (bromo-androstan-3-one derivative).

  • Substrate Addition: The reaction is initiated by adding the substrate, such as [3H]-androstenedione.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., chloroform).

  • Product Measurement: The amount of tritiated water ([3H]2O) released during the aromatization reaction is measured using liquid scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or Dixon plots.

Visualizations: Signaling Pathways and Workflows

Diagrams are provided to visualize key cellular pathways potentially affected by bromo-androstan-3-one derivatives and the experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Bromo-Androstan-3-One Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT) characterization->cytotoxicity enzyme_inhibition Aromatase Inhibition Assay characterization->enzyme_inhibition apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle pathway_analysis Western Blot for Signaling Proteins apoptosis->pathway_analysis cell_cycle->pathway_analysis

General workflow for the biological evaluation of novel compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway BA3O Bromo-Androstan-3-One Derivative Bax Bax/Bak Activation BA3O->Bax Induces DeathR Death Receptor (e.g., Fas) BA3O->DeathR Potentiates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DISC DISC Formation DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential induction of apoptosis by bromo-androstan-3-one derivatives.

Conclusion

Novel bromo-androstan-3-one derivatives represent a promising, albeit underexplored, class of compounds for drug discovery. Based on the biological activities of related halogenated steroids, it is reasonable to hypothesize that these molecules may exhibit significant anticancer effects through mechanisms such as the induction of apoptosis and the inhibition of key enzymes like aromatase. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake the preliminary biological evaluation of these and other novel steroidal compounds. Further investigation is warranted to synthesize these derivatives and validate their therapeutic potential.

Solubility and Stability of BOMT in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the novel compound BOMT in a range of common laboratory solvents. Understanding these fundamental physicochemical properties is critical for the successful development of BOMT as a potential therapeutic agent, impacting formulation, storage, and in-vitro/in-vivo testing.

BOMT Solubility Profile

The solubility of a compound is a crucial parameter that influences its bioavailability and the design of appropriate formulations. The equilibrium solubility of BOMT was determined in various organic and aqueous solvents using the shake-flask method. The results are summarized in the table below.

Table 1: Equilibrium Solubility of BOMT in Various Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)Notes
Water0.050.0001Poorly soluble
Phosphate-Buffered Saline (PBS) pH 7.40.080.0002Slightly improved solubility in buffered aqueous solution
Ethanol15.20.038High solubility
Methanol12.50.031Good solubility
Dimethyl Sulfoxide (DMSO)85.00.212Very high solubility
Acetone5.80.014Moderate solubility
Acetonitrile4.20.010Moderate solubility
Chloroform2.10.005Low solubility
Dichloromethane (DCM)2.50.006Low solubility

Stability of BOMT in Solution

The chemical stability of BOMT in different solvents is essential for ensuring the integrity of the compound during experimental procedures and for determining appropriate storage conditions. Stability was assessed by monitoring the degradation of BOMT over time at various temperatures.

Table 2: Stability of BOMT in Selected Solvents after 48 hours

SolventTemperature (°C)% BOMT RemainingDegradation Products Observed
PBS (pH 7.4)499.5None
PBS (pH 7.4)2595.2Minor hydrophilic degradant
PBS (pH 7.4)3788.1Increased levels of hydrophilic degradant
Ethanol2599.8None
DMSO2599.9None
Acetonitrile2598.5Trace degradation

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Materials:

  • BOMT (crystalline powder)

  • Selected solvents (HPLC grade)

  • Orbital shaker incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • An excess amount of BOMT is added to a known volume of the solvent in a sealed vial.

  • The vials are placed in an orbital shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitated until equilibrium is reached.[1] Preliminary studies should be conducted to determine the time required to reach equilibrium.[3]

  • After reaching equilibrium, the samples are removed from the shaker.

  • The saturated solutions are centrifuged to pellet the excess undissolved solid.

  • An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of BOMT in the diluted supernatant is determined by a validated HPLC method.

  • The solubility is calculated based on the concentration and the dilution factor.

Stability Assessment in Solution

This protocol outlines a general procedure for evaluating the stability of BOMT in various solvents over time.

Materials:

  • BOMT stock solution of known concentration

  • Selected solvents (HPLC grade)

  • Temperature-controlled incubator or water bath

  • HPLC system

Procedure:

  • A solution of BOMT is prepared in the test solvent at a known concentration.

  • The solution is divided into aliquots in sealed vials to prevent evaporation.

  • The vials are stored at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), an aliquot is removed.

  • The sample is analyzed by a stability-indicating HPLC method to determine the concentration of the remaining BOMT and to detect the presence of any degradation products.

  • The percentage of BOMT remaining is calculated relative to the initial concentration at time zero.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of BOMT.

G start Start: BOMT Compound solubility Solubility Assessment start->solubility stability Stability Assessment start->stability shake_flask Shake-Flask Method solubility->shake_flask stability_prep Prepare Solutions in Solvents stability->stability_prep hplc_analysis_sol HPLC Analysis (Concentration) shake_flask->hplc_analysis_sol data_analysis Data Analysis & Reporting hplc_analysis_sol->data_analysis incubation Incubate at Different Temps stability_prep->incubation hplc_analysis_stab HPLC Analysis (% Remaining) incubation->hplc_analysis_stab hplc_analysis_stab->data_analysis end End: Technical Guide data_analysis->end

Caption: Workflow for BOMT Solubility and Stability Testing.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of BOMT in common laboratory solvents. The data presented herein, along with the detailed experimental protocols, will aid researchers in the design and execution of further studies. The poor aqueous solubility and good stability in organic solvents like ethanol and DMSO are key considerations for future formulation development and preclinical evaluation of BOMT.

References

Methodological & Application

Protocol for In Vitro Androgen Receptor Binding Assay using [3H]-Mibolerone (BOMT)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and function of various tissues, including the prostate. Dysregulation of AR signaling is implicated in the pathogenesis of prostate cancer. Therefore, the identification and characterization of compounds that modulate AR activity are of significant interest in drug discovery. This document provides a detailed protocol for an in vitro competitive binding assay to determine the affinity of test compounds for the rat androgen receptor using the high-affinity synthetic androgen, [3H]-Mibolerone (BOMT), as the radioligand. This assay is a fundamental tool for screening and characterizing potential androgenic and anti-androgenic compounds.

Principle of the Assay

This assay is based on the principle of competitive binding. A fixed concentration of radiolabeled [3H]-Mibolerone and a preparation containing the androgen receptor (e.g., rat prostate cytosol) are incubated with varying concentrations of a test compound. The test compound will compete with [3H]-Mibolerone for binding to the AR. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of [3H]-Mibolerone, the binding affinity (typically expressed as the IC50 or Ki value) of the test compound for the androgen receptor can be determined.

Experimental Protocol

Materials and Reagents
  • Radioligand: [7α, 17α-dimethyl-3H]Mibolerone ([3H]-BOMT)

  • Unlabeled Ligand: Mibolerone

  • Androgen Receptor Source: Ventral prostates from skeletally mature male rats (e.g., Sprague-Dawley), castrated 18-24 hours prior to tissue harvesting.

  • Buffers:

    • TEG Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4

    • TEDG Buffer: TEG buffer supplemented with 1 mM dithiothreitol (DTT) and 10 mM sodium molybdate.

  • Separating Agent: Dextran-coated charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran in TEG buffer).

  • Scintillation Cocktail: For radioactivity counting.

  • Test Compounds: Dissolved in an appropriate solvent (e.g., ethanol, DMSO).

  • Progesterone Receptor Blocker: Triamcinolone acetonide.[1][2]

  • Protein Assay Reagent: (e.g., Bradford reagent).

Preparation of Rat Prostate Cytosol
  • Euthanize castrated male rats and immediately excise the ventral prostate glands.

  • Place the tissue in ice-cold TEG buffer.

  • Mince the tissue finely and homogenize in 4 volumes of ice-cold TEDG buffer using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet cellular debris and nuclei.

  • Carefully collect the supernatant (cytosol), which contains the soluble androgen receptor.

  • Determine the protein concentration of the cytosol using a standard protein assay. The cytosol can be stored at -80°C until use.

Competitive Binding Assay Procedure
  • Assay Setup: Perform the assay in duplicate or triplicate in microcentrifuge tubes or a 96-well plate format.

  • Incubation Mixture: To each tube, add the following in order:

    • TEDG Buffer

    • A concentration of triamcinolone acetonide sufficient to saturate progesterone receptors (e.g., 500-fold molar excess relative to the radioligand) to prevent [3H]-Mibolerone from binding to them.[1][3]

    • Varying concentrations of the test compound or the vehicle control.

    • A fixed, saturating concentration of [3H]-Mibolerone (typically at or near its Kd, e.g., 1-2 nM).[3]

    • Rat prostate cytosol (adjust the amount to ensure specific binding is within the linear range of the assay).

  • Controls:

    • Total Binding: Contains [3H]-Mibolerone and cytosol, but no test compound (only vehicle).

    • Non-specific Binding (NSB): Contains [3H]-Mibolerone, cytosol, and a large excess (e.g., 100-200 fold) of unlabeled Mibolerone to saturate all specific AR binding sites.[4]

  • Incubation: Gently mix the contents of the tubes and incubate for 18-24 hours at 4°C to reach binding equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Add an equal volume of ice-cold DCC suspension to each tube.

    • Vortex briefly and incubate on ice for 10-15 minutes. The charcoal adsorbs the free, unbound [3H]-Mibolerone.

    • Centrifuge at low speed (e.g., 3,000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Quantification:

    • Carefully transfer a known volume of the supernatant (containing the AR-bound [3H]-Mibolerone) to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding of [3H]-Mibolerone as a function of the log concentration of the test compound.

  • Determine the IC50:

    • The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Mibolerone. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki (Inhibition Constant):

    • The Ki value, which represents the affinity of the test compound for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of [3H]-Mibolerone used in the assay.

        • Kd is the dissociation constant of [3H]-Mibolerone for the androgen receptor (determined from a separate saturation binding experiment).

Data Presentation

The following table summarizes the binding affinities of several known androgens and anti-androgens for the rat androgen receptor, as determined by competitive binding assays.

CompoundTypeIC50 (nM)Ki (nM)
Mibolerone (BOMT) Agonist1-
Dihydrotestosterone (DHT) Agonist--
Testosterone Agonist--
Flutamide Antagonist-990[4]
R1881 (Metribolone) Agonist--

Note: The table is populated with available data. A comprehensive literature search is recommended to obtain a wider range of comparative values.

Visualizations

Competitive_Binding_Principle cluster_receptor Androgen Receptor (AR) cluster_ligands Ligands cluster_complexes Binding Complexes AR AR AR_BOMT AR-BOMT Complex (Radioactive Signal) AR->AR_BOMT Forms AR_Test AR-Test Compound Complex (No Signal) AR->AR_Test Forms BOMT [3H]-Mibolerone (BOMT) BOMT->AR Binds Test_Compound Test Compound Test_Compound->AR Competes

Caption: Principle of the competitive androgen receptor binding assay.

AR_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prostate Rat Ventral Prostate Homogenize Homogenization Prostate->Homogenize Centrifuge1 High-Speed Centrifugation Homogenize->Centrifuge1 Cytosol Cytosol (AR Source) Centrifuge1->Cytosol Incubation Incubation: - Cytosol - [3H]-BOMT - Test Compound Cytosol->Incubation Separation Separation (DCC) Incubation->Separation Counting Scintillation Counting Separation->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Plot_Curve Plot Competition Curve Calc_Binding->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki Determine_IC50->Calc_Ki

Caption: Experimental workflow for the in vitro AR binding assay.

References

Application Notes and Protocols for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, also known as BOMT, is a synthetic steroidal compound with potential as an androgen receptor (AR) antagonist. The androgen receptor is a crucial driver in the development and progression of prostate cancer, making AR antagonists a significant area of research for cancer therapeutics. These application notes provide a comprehensive guide for the use of BOMT in cell culture experiments to characterize its antagonistic effects on the androgen receptor signaling pathway.

The provided protocols are based on established methodologies for evaluating androgen receptor antagonists. Due to the limited availability of specific in vitro data for BOMT, researchers should consider the suggested concentrations and incubation times as starting points for experimental optimization.

Mechanism of Action: Androgen Receptor Antagonism

Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the androgen receptor in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell growth and survival.

As an AR antagonist, BOMT is hypothesized to competitively bind to the androgen receptor, preventing the binding of androgens. This inhibition is expected to block the downstream signaling cascade, leading to a reduction in the expression of androgen-responsive genes and a subsequent decrease in cell proliferation and viability in androgen-sensitive cancer cells.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) BOMT BOMT BOMT->AR Competitively Binds (Antagonism) BOMT->AR_dimer Inhibits AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Androgen Receptor (AR) Signaling Pathway and the antagonistic action of BOMT.

Data Presentation: Hypothetical In Vitro Efficacy of BOMT

The following table summarizes hypothetical quantitative data for the in vitro effects of BOMT on the androgen-sensitive prostate cancer cell line, LNCaP. This data is provided for illustrative purposes to guide experimental design, as specific experimental data for BOMT is not currently available in the public domain. Researchers should generate their own data to accurately characterize the compound.

ParameterBOMTEnzalutamide (Reference)
Cell Viability (IC50 in LNCaP cells) 50 nM21 nM[1]
AR Binding Affinity (IC50) 100 nM36 nM[1]
PSA mRNA Expression (% inhibition at 100 nM) 75%90%[1]
AR Nuclear Translocation (% inhibition at 100 nM) 60%85%[1]

Note: The above values are hypothetical and intended for guidance only.

Experimental Protocols

Preparation of BOMT Stock Solution

Materials:

  • 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on its steroidal structure, BOMT is presumed to be soluble in DMSO. The solubility should be experimentally confirmed.

  • To prepare a 10 mM stock solution, weigh an appropriate amount of BOMT powder. The molecular weight of BOMT is approximately 385.3 g/mol .

  • Dissolve the powder in an appropriate volume of DMSO. For example, to make a 10 mM stock, dissolve 3.853 mg of BOMT in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cell Culture and Maintenance

Recommended Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

Materials:

  • LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Charcoal-stripped FBS (for androgen-deprived conditions)

Procedure:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments investigating the effects of androgens and anti-androgens, switch the cells to a medium containing charcoal-stripped FBS for at least 24-48 hours prior to treatment. This will deplete endogenous androgens from the serum.

Cell Viability Assay (WST-1 Assay)

This protocol determines the effect of BOMT on the viability of LNCaP cells in the presence of a synthetic androgen.

Cell_Viability_Workflow A Seed LNCaP cells in a 96-well plate B Incubate for 24 hours A->B C Starve cells in charcoal-stripped serum medium for 24 hours B->C D Treat with R1881 (synthetic androgen) +/- different concentrations of BOMT C->D E Incubate for 72 hours D->E F Add WST-1 reagent to each well E->F G Incubate for 2-4 hours F->G H Measure absorbance at 450 nm G->H

Caption: Workflow for the Cell Viability (WST-1) Assay.

Materials:

  • LNCaP cells

  • 96-well cell culture plates

  • RPMI-1640 with 10% charcoal-stripped FBS

  • R1881 (synthetic androgen)

  • BOMT stock solution

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours.

  • Replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS and incubate for another 24 hours.

  • Prepare serial dilutions of BOMT in the charcoal-stripped serum medium. A suggested starting range is 1 nM to 10 µM.

  • Treat the cells with a final concentration of 1 nM R1881 to stimulate androgen receptor activity.

  • Concurrently, treat the designated wells with the various concentrations of BOMT. Include appropriate controls (vehicle control, R1881 only, BOMT only).

  • Incubate the plate for 72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the R1881-treated control and determine the IC50 value for BOMT.

Androgen Receptor Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the effect of BOMT on the translocation of the androgen receptor from the cytoplasm to the nucleus.

Materials:

  • LNCaP cells

  • Glass coverslips in a 24-well plate

  • RPMI-1640 with 10% charcoal-stripped FBS

  • R1881

  • BOMT stock solution

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Androgen Receptor

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed LNCaP cells on glass coverslips in a 24-well plate.

  • Once the cells are 60-70% confluent, switch to medium with charcoal-stripped FBS for 24 hours.

  • Treat the cells with 1 nM R1881 in the presence or absence of a predetermined effective concentration of BOMT (e.g., 100 nM) for 1-2 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with the primary anti-AR antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Compare the subcellular localization of AR in the different treatment groups.

Quantitative Real-Time PCR (qPCR) for AR Target Genes

This protocol measures the effect of BOMT on the mRNA expression of androgen-responsive genes, such as Prostate-Specific Antigen (PSA, also known as KLK3).

qPCR_Workflow A Culture and treat LNCaP cells with R1881 +/- BOMT B Incubate for 24 hours A->B C Isolate total RNA B->C D Synthesize cDNA C->D E Perform qPCR with primers for PSA (KLK3) and a housekeeping gene D->E F Analyze gene expression data E->F

Caption: Workflow for qPCR analysis of androgen receptor target genes.

Materials:

  • Treated LNCaP cells (as described in previous protocols)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PSA (KLK3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Seed LNCaP cells in 6-well plates and treat with 1 nM R1881 with or without various concentrations of BOMT for 24 hours.

  • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using a suitable master mix and primers for PSA and a housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method.

  • Determine the dose-dependent effect of BOMT on the androgen-induced expression of PSA.

Safety Precautions

  • Follow standard laboratory safety procedures when handling chemicals and cell lines.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle BOMT in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for BOMT, when available, for detailed safety and handling information.

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

Application Notes and Protocols for In Vivo Assessment of BOMT's Antiandrogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of the antiandrogenic properties of 6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone (BOMT), a synthetic steroidal antiandrogen. The protocols detailed below are established methods for assessing antiandrogenic activity and have been adapted to address the specific characteristics of BOMT.

Introduction to BOMT

BOMT, also known as Ro 7-2340, is a synthetic, steroidal antiandrogen that functions as a selective and competitive antagonist of the androgen receptor (AR).[1] Unlike some other antiandrogens, BOMT has been reported to not significantly impact the hypothalamic-pituitary-gonadal axis, meaning it may not elevate testosterone levels, a crucial consideration for in vivo study design.[1][2] It has been previously investigated for its potential therapeutic use in benign prostatic hyperplasia.[1]

Key In Vivo Assays for Antiandrogenic Activity

The following are standard and reliable in vivo assays to characterize the antiandrogenic effects of BOMT.

The Hershberger Bioassay

The Hershberger assay is a short-term, in vivo screening method to identify substances with androgenic or antiandrogenic properties. It utilizes castrated male rats to minimize endogenous androgen influence.

Experimental Protocol: Hershberger Assay for BOMT

  • Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated on postnatal day 42.

  • Acclimation: Allow a 7-10 day recovery and acclimation period post-castration.

  • Grouping (n=6-8 animals per group):

    • Group 1: Vehicle Control (e.g., corn oil)

    • Group 2: Testosterone Propionate (TP) only (androgenic stimulus, e.g., 0.2-0.4 mg/kg/day)

    • Group 3: BOMT low dose + TP

    • Group 4: BOMT medium dose + TP

    • Group 5: BOMT high dose + TP

    • Group 6: Positive Control Antiandrogen (e.g., Flutamide) + TP

  • Dosing: Administer BOMT and the positive control via oral gavage or subcutaneous injection for 10 consecutive days. Administer TP subcutaneously.

  • Endpoint Measurement: On day 11, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues:

    • Ventral prostate (VP)

    • Seminal vesicles with coagulating glands (SVCG)

    • Levator ani plus bulbocavernosus muscles (LABC)

    • Glans penis

    • Cowper's glands

  • Data Analysis: Compare the weights of the androgen-dependent tissues in the BOMT-treated groups to the TP-only group. A statistically significant decrease in tissue weight indicates antiandrogenic activity.

Expected Quantitative Data Summary (Hypothetical)

Treatment GroupDose (mg/kg/day)Ventral Prostate (mg)Seminal Vesicles (mg)Levator Ani + Bulbocavernosus (mg)
Vehicle Control-15.2 ± 2.110.5 ± 1.8120.3 ± 15.7
TP Only0.4150.6 ± 12.3125.8 ± 11.9350.1 ± 25.4
BOMT + TP10110.4 ± 9.898.2 ± 10.1335.6 ± 21.8
BOMT + TP3075.3 ± 8.565.7 ± 7.9310.9 ± 19.3
BOMT + TP10040.1 ± 5.235.4 ± 4.6250.2 ± 20.5
Flutamide + TP5045.8 ± 6.140.2 ± 5.3265.7 ± 22.1*

* Indicates statistically significant difference from TP Only group (p < 0.05).

Male Pubertal Onset Assay

This assay assesses the potential of a substance to delay the onset of puberty in intact male rats, which can be indicative of antiandrogenic or other endocrine-disrupting effects.

Experimental Protocol: Male Pubertal Onset Assay for BOMT

  • Animals: Intact weanling male rats (e.g., Sprague-Dawley), approximately 21 days old.

  • Grouping (n=10-15 animals per group):

    • Group 1: Vehicle Control

    • Group 2: BOMT low dose

    • Group 3: BOMT medium dose

    • Group 4: BOMT high dose

    • Group 5: Positive Control Antiandrogen (e.g., Finasteride)

  • Dosing: Administer BOMT and the positive control daily via oral gavage from postnatal day 21 to 50.

  • Endpoint Measurement:

    • Preputial Separation (PPS): Examine daily for the complete separation of the prepuce from the glans penis, a marker of puberty onset. Record the age and body weight at PPS.

    • Organ Weights: At the termination of the study (postnatal day 51), record the terminal body weight and the weights of the testes, epididymides, and androgen-dependent accessory sex glands.

    • Hormone Levels: Collect blood at termination to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

  • Data Analysis: Compare the age at PPS, body weights, organ weights, and hormone levels between the BOMT-treated groups and the vehicle control group. A significant delay in PPS and a decrease in androgen-dependent organ weights suggest antiandrogenic activity.

Expected Quantitative Data Summary (Hypothetical)

Treatment GroupDose (mg/kg/day)Age at Preputial Separation (days)Ventral Prostate Weight (mg)Serum Testosterone (ng/mL)
Vehicle Control-42.3 ± 1.5180.5 ± 15.22.5 ± 0.8
BOMT1043.1 ± 1.8165.3 ± 14.82.3 ± 0.7
BOMT3045.8 ± 2.1130.7 ± 12.52.1 ± 0.6
BOMT10049.2 ± 2.595.4 ± 10.11.9 ± 0.5
Finasteride2048.7 ± 2.3102.1 ± 11.31.5 ± 0.4*

* Indicates statistically significant difference from Vehicle Control group (p < 0.05).

Visualizing the Molecular Mechanism and Experimental Design

To better understand the underlying biology and experimental flow, the following diagrams are provided.

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of androgens and how an antiandrogen like BOMT interferes with this pathway.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase AR Androgen Receptor (AR) HSP Heat Shock Proteins AR->HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation BOMT BOMT BOMT->AR Blocks Binding DHT DHT FiveAlphaReductase->DHT DHT->AR Binds ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription ARE->GeneTranscription Initiates AR_dimer->ARE Binds

Caption: Androgen receptor signaling and the inhibitory action of BOMT.

Hershberger Assay Experimental Workflow

This diagram outlines the key steps of the Hershberger bioassay.

start Start: Peripubertal Male Rats castration Castration (PND 42) start->castration acclimation Acclimation (7-10 days) castration->acclimation grouping Randomization into Treatment Groups acclimation->grouping dosing Daily Dosing (10 days) - Vehicle - TP - BOMT + TP - Positive Control + TP grouping->dosing euthanasia Euthanasia & Necropsy (Day 11) dosing->euthanasia dissection Dissection of Androgen-Dependent Tissues euthanasia->dissection weighing Tissue Weighing dissection->weighing analysis Data Analysis weighing->analysis end End: Assess Antiandrogenic Activity analysis->end

Caption: Workflow of the Hershberger bioassay for antiandrogenicity.

Male Pubertal Onset Assay Logical Flow

This diagram shows the logical progression and key endpoints of the male pubertal onset assay.

start Start: Weanling Male Rats (PND 21) dosing Daily Dosing (PND 21-50) - Vehicle - BOMT - Positive Control start->dosing pps_check Daily Check for Preputial Separation (PPS) dosing->pps_check termination Study Termination (PND 51) pps_check->termination After last PPS measurements Endpoint Measurements: - Body & Organ Weights - Serum Hormone Levels termination->measurements analysis Statistical Analysis measurements->analysis conclusion Conclusion on Pubertal Delay analysis->conclusion

Caption: Logical flow of the male pubertal onset assay.

The provided protocols and visualizations offer a robust framework for the in vivo assessment of BOMT's antiandrogenic effects. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for regulatory submissions and further drug development. The unique characteristic of BOMT not affecting the central nervous system feedback loop on testosterone production should be a key consideration in the interpretation of results from these assays.

References

HPLC or GC-MS methods for quantification of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Quantification of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

Introduction

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one is a synthetic steroid, and the development of robust and reliable analytical methods for its quantification is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are presented as hypothetical, yet scientifically grounded, approaches based on established principles for the analysis of similar steroid compounds.

HPLC-UV Method for Quantification

Application Note

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector for the quantitative analysis of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. The principle of this method is the separation of the analyte from potential impurities and excipients on a C18 stationary phase with a suitable mobile phase, followed by its detection and quantification based on its ultraviolet absorbance. This method is suitable for the analysis of the drug substance and its formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Reference standard of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one.

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (from a hypothetical tablet formulation):

    • Weigh and crush ten tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

    • Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of acetonitrile, and sonicate for 20 minutes.

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (Note: The analyte lacks a strong chromophore; this wavelength is for general detection of the carbonyl group. Sensitivity may be limited).

  • Run Time: 10 minutes.

Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
Limit of Quantification (LOQ) 1.0 µg/mL
Limit of Detection (LOD) 0.3 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile & Sonicate start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separate on C18 Column detect Detect at 210 nm integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV experimental workflow for the quantification of the target analyte.

GC-MS Method for Quantification

Application Note

This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. Due to the low volatility of steroids, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This method offers high selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices.

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Nitrogen or helium for carrier gas.

  • Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Ethyl acetate (GC grade).

  • Reference standard of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one.

2. Standard and Sample Preparation with Derivatization

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Preparation (from a hypothetical oily formulation):

    • Accurately weigh a portion of the oily formulation equivalent to 1 mg of the API into a centrifuge tube.

    • Perform a liquid-liquid extraction (LLE) by adding 5 mL of hexane and 5 mL of acetonitrile. Vortex thoroughly and centrifuge.

    • Collect the acetonitrile layer and repeat the extraction.

    • Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Derivatization Procedure (for both standards and samples):

    • Transfer 100 µL of the standard or sample solution to a reaction vial.

    • Add 50 µL of MSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 180 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). (Specific ions would need to be determined from the mass spectrum of the derivatized analyte).

Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 20 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (%RSD) < 5.0%
Limit of Quantification (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Weigh Sample lle Liquid-Liquid Extraction start->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Ethyl Acetate evap->recon add_reagent Add MSTFA/TMCS recon->add_reagent heat Heat at 70°C for 30 min add_reagent->heat inject Inject 1 µL into GC-MS heat->inject separate Separate on DB-5ms Column detect Detect in SIM Mode separate->detect

Caption: GC-MS experimental workflow including sample preparation and derivatization.

Data Presentation: Comparison of Methods

The following table summarizes the key quantitative parameters of the proposed HPLC-UV and GC-MS methods for easy comparison.

ParameterHPLC-UV MethodGC-MS Method
Principle Reversed-Phase Chromatography, UV DetectionGas Chromatography, Mass Spectrometry
Derivatization Required NoYes (Silylation)
Linearity (r²) > 0.999> 0.998
Analytical Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD) < 2.0%< 5.0%
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Selectivity ModerateHigh
Throughput HighModerate

Both the HPLC-UV and GC-MS methods provide viable options for the quantification of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. The choice of method will depend on the specific requirements of the analysis. The HPLC-UV method is simpler, faster, and does not require derivatization, making it suitable for routine quality control and analysis of higher concentration samples. The GC-MS method, while more complex due to the derivatization step, offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex biological or environmental matrices. The provided protocols and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for this compound.

Application Notes and Protocols for BOMT as a Chemical Probe in Androgen Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOMT (6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone), also known as Ro 7-2340, is a synthetic, steroidal antiandrogen that acts as a selective competitive antagonist of the androgen receptor (AR).[1] Developed in the 1970s, BOMT was one of the earliest antiandrogens to be extensively studied, alongside compounds like benorterone, cyproterone, and flutamide.[1] Although it was investigated for clinical applications such as benign prostatic hyperplasia, its development was not pursued, and it was never marketed for medical use.[1]

These application notes provide a summary of the known characteristics of BOMT and generalized protocols for its use as a chemical probe in androgen receptor research. Due to its limited historical development, specific experimental data and protocols for BOMT are scarce. Therefore, the methodologies presented here are adapted from standard, widely accepted procedures for characterizing androgen receptor antagonists.

Mechanism of Action

BOMT functions as a direct competitive antagonist of the androgen receptor.[1] In the canonical androgen signaling pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.[2][3] Once in the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that mediate androgenic effects.[2][3]

BOMT exerts its antiandrogenic effect by competing with endogenous androgens for binding to the ligand-binding domain of the AR.[1] By occupying the receptor, BOMT prevents the binding of agonist ligands, thereby inhibiting the downstream signaling cascade. It has been described as a "pure" or "true" antiandrogen, similar to flutamide, due to its selectivity for the AR.[1] However, like many steroidal antiandrogens, it may exhibit weak partial agonist activity in certain contexts.[1] An interesting characteristic of BOMT is that it does not appear to act as an AR antagonist in the central nervous system, and therefore does not disrupt the hypothalamic-pituitary-gonadal axis to the same extent as some other antiandrogens.[1][4]

Data Presentation

Quantitative data for BOMT is limited in the public domain. The available information on its binding affinity is summarized below.

CompoundParameterValueReceptorNotes
BOMT Relative Binding Affinity (RBA)~2.7%Androgen ReceptorRelative to metribolone (a potent synthetic androgen). Described as a "relatively weak competitor".[1]

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation BOMT BOMT BOMT->AR Competitively Binds (Antagonist) BOMT->AR_dimer Inhibits Formation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Co_regulators Co-regulators ARE->Co_regulators Recruits Gene_Transcription Gene Transcription Co_regulators->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA

Caption: Canonical androgen receptor signaling pathway and the inhibitory action of BOMT.

Experimental Workflow for Characterizing BOMT

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies (Optional) Binding_Assay Competitive Binding Assay (Determine Ki, IC50) Cell_Free_Assay Cell-Free AR Dimerization Assay Binding_Assay->Cell_Free_Assay Reporter_Assay AR Reporter Gene Assay (Determine EC50, Antagonist Potency) Binding_Assay->Reporter_Assay Confirm Functional Antagonism Target_Gene_Expression Target Gene Expression Analysis (e.g., PSA, TMPRSS2 via qPCR) Reporter_Assay->Target_Gene_Expression Validate on Endogenous Genes Nuclear_Translocation AR Nuclear Translocation Assay (Immunofluorescence) Target_Gene_Expression->Nuclear_Translocation Investigate Mechanism Xenograft_Model Prostate Cancer Xenograft Model Nuclear_Translocation->Xenograft_Model Evaluate In Vivo Efficacy Pharmacokinetics Pharmacokinetic Analysis Xenograft_Model->Pharmacokinetics Assess Drug Properties

Caption: A generalized experimental workflow for characterizing an androgen receptor antagonist like BOMT.

Experimental Protocols

The following are generalized protocols for characterizing an androgen receptor antagonist. These should be adapted and optimized for the specific experimental conditions and cell lines being used.

Protocol 1: Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of BOMT for the androgen receptor. This protocol is based on a scintillation proximity assay (SPA).

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-DHT

  • BOMT

  • Unlabeled DHT (for non-specific binding control)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Scintillation proximity assay beads (e.g., Protein A-coated YSi beads)

  • Anti-AR antibody

  • Microplates (e.g., 96-well or 384-well)

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BOMT in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

    • Prepare solutions of radiolabeled androgen, unlabeled DHT, and AR-LBD in assay buffer at the desired concentrations.

  • Assay Setup:

    • In each well of the microplate, add the following in order:

      • Assay buffer

      • A fixed concentration of radiolabeled androgen.

      • Increasing concentrations of BOMT (or unlabeled DHT for the competition curve).

      • For total binding wells, add vehicle control instead of a competitor.

      • For non-specific binding wells, add a high concentration of unlabeled DHT.

      • A fixed concentration of AR-LBD.

      • Anti-AR antibody.

      • SPA beads.

  • Incubation:

    • Seal the plate and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours) with gentle agitation.

  • Data Acquisition:

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of BOMT.

    • Plot the percentage of specific binding against the log concentration of BOMT to generate a competition curve.

    • Determine the IC50 value from the curve (the concentration of BOMT that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Androgen Receptor Reporter Gene Assay

Objective: To determine the functional antagonist activity of BOMT in a cellular context.

Materials:

  • A suitable mammalian cell line expressing the androgen receptor (e.g., LNCaP, VCaP, or a transiently transfected cell line like PC-3 or HEK293).

  • An androgen-responsive reporter plasmid (e.g., containing luciferase or β-galactosidase driven by an ARE-containing promoter).

  • A control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase under a constitutive promoter).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • DHT or another AR agonist.

  • BOMT.

  • Lysis buffer.

  • Luciferase or β-galactosidase assay substrate.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells to the desired confluency.

    • If using a transiently transfected cell line, co-transfect the cells with the AR expression plasmid (if necessary), the ARE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Pre-treat the cells with a serial dilution of BOMT for a specified period (e.g., 1-2 hours).

    • Add a fixed concentration of an AR agonist (e.g., DHT at its EC50 concentration) to all wells except the vehicle control.

    • Incubate for an additional 18-24 hours.

  • Cell Lysis and Reporter Assay:

    • Wash the cells with PBS and lyse them using the appropriate lysis buffer.

    • Measure the reporter gene activity (e.g., luciferase luminescence) and the normalization control activity in the cell lysates according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter gene activity to the control plasmid activity for each well.

    • Calculate the percentage of inhibition of agonist-induced reporter activity for each concentration of BOMT.

    • Plot the percentage of inhibition against the log concentration of BOMT to determine the IC50 value for functional antagonism.

Conclusion

BOMT is a historically significant androgen receptor antagonist that can serve as a useful chemical probe for in vitro and cellular studies of androgen receptor signaling. While it is characterized as a relatively weak competitor, its selectivity for the androgen receptor makes it a valuable tool for dissecting AR-mediated pathways. The provided generalized protocols offer a starting point for researchers to investigate the effects of BOMT and other potential androgen receptor modulators. Due to the limited availability of specific data, careful optimization and validation of these protocols are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Screening of Benzoxazinoid O-Methyltransferase (BOMT) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoid O-methyltransferases (BOMTs) are a class of enzymes crucial in the biosynthesis of protective chemical compounds in various plant species, including agronomically important crops like maize and wheat. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of benzoxazinoid precursors. The resulting methylated benzoxazinoids play significant roles in defense against herbivores and pathogens. Consequently, identifying molecules that can modulate BOMT activity is of great interest for the development of novel herbicides and for enhancing crop resilience.

This document provides detailed protocols for a cell-based assay designed to screen for inhibitors of BOMT activity. The described assay is suitable for high-throughput screening (HTS) and is based on the detection of the universal methyltransferase reaction by-product, S-adenosyl-L-homocysteine (SAH).

Signaling Pathway and Experimental Workflow

The enzymatic activity of BOMT is a key step in the benzoxazinoid biosynthesis pathway. Understanding this is fundamental to the design of a relevant screening assay.

BOMT_Pathway Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Indole Indole Indole_3_glycerol_phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 TRIMBOA_Glc TRIMBOA-Glc DIBOA_Glc->TRIMBOA_Glc BX6, BX13 DIM2BOA_Glc DIM2BOA-Glc TRIMBOA_Glc->DIM2BOA_Glc BOMT (BX7) + SAM HDM2BOA_Glc HDM2BOA-Glc DIM2BOA_Glc->HDM2BOA_Glc BOMT (BX14) + SAM

Caption: Simplified benzoxazinoid biosynthesis pathway in maize highlighting the role of BOMTs (BX7 and BX14).

The experimental workflow for the cell-based screening assay is designed for efficiency and high-throughput compatibility.

Experimental_Workflow A HEK293 cells transiently transfected with BOMT expression vector B Seed cells into 384-well plates A->B C Add test compounds (potential inhibitors) B->C D Add BOMT substrate (e.g., a suitable phenolic substrate) C->D E Incubate to allow enzymatic reaction D->E F Lyse cells and add SAH detection reagents E->F G Measure fluorescence signal F->G H Data analysis: Determine % inhibition and IC50 G->H

Caption: High-throughput screening workflow for identifying BOMT inhibitors.

Data Presentation

The following table summarizes the key kinetic parameters for the maize BOMT enzyme, BX7, which catalyzes the formation of DIMBOA-Glc from TRIBOA-Glc.[1] This data is essential for determining appropriate substrate concentrations in the assay.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)
BOMT (BX7)TRIBOA-Glc< 0.40.25

Experimental Protocols

Cell Line and Culture

A human embryonic kidney cell line (HEK293) is recommended for this assay due to its high transfection efficiency and robust growth characteristics.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Vector Construction and Transfection
  • Vector: A mammalian expression vector (e.g., pcDNA3.1) containing the codon-optimized open reading frame of the target BOMT gene (e.g., Zea mays BX7).

  • Transfection Reagent: Use a commercially available transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

  • Procedure:

    • One day before transfection, seed HEK293 cells in a T75 flask to reach 70-80% confluency on the day of transfection.

    • Prepare the DNA-lipid complexes as per the transfection reagent protocol.

    • Add the complexes to the cells and incubate for 24-48 hours before proceeding with the assay.

Cell-Based BOMT Activity Assay (384-well format)

This protocol utilizes a commercially available fluorescence-based assay kit that detects the formation of S-adenosyl-L-homocysteine (SAH), a universal product of methyltransferase reactions.

  • Materials:

    • HEK293 cells expressing the BOMT enzyme.

    • Test compounds (dissolved in DMSO).

    • BOMT substrate (e.g., a suitable phenolic substrate, or a precursor that can be converted to the substrate by co-expressed enzymes).

    • SAH detection assay kit (e.g., Bridge-It® Fluorescence Assay).

    • White, solid-bottom 384-well assay plates.

    • Plate reader capable of fluorescence detection.

  • Assay Protocol:

    • Cell Seeding:

      • Trypsinize and resuspend the transfected HEK293 cells in the culture medium.

      • Seed 5,000 cells per well in a 384-well plate in a volume of 40 µL.

      • Incubate the plate for 4-6 hours to allow cell attachment.

    • Compound Addition:

      • Prepare serial dilutions of the test compounds in an appropriate buffer. The final DMSO concentration in the assay should be kept below 1%.

      • Add 5 µL of the compound dilutions to the respective wells. Include wells with DMSO only as a negative control and a known methyltransferase inhibitor as a positive control.

    • Substrate Addition and Reaction:

      • Prepare the BOMT substrate solution in the assay buffer. The final concentration should be at or near the K_m value for the specific BOMT.

      • Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.

      • Incubate the plate at 37°C for 1-2 hours.

    • Cell Lysis and SAH Detection:

      • Following the incubation, lyse the cells and detect the accumulated SAH using the instructions provided with the SAH detection kit. This typically involves adding a lysis buffer followed by the detection reagents.

    • Signal Measurement:

      • Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths for the chosen assay kit.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average fluorescence signal of the background wells (no enzyme or no substrate) from all data points.

    • The percent inhibition for each compound concentration is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

The described cell-based assay provides a robust and high-throughput compatible method for screening compound libraries to identify novel modulators of BOMT activity. The use of a universal SAH detection method offers flexibility and sensitivity. This protocol can be adapted for different BOMT enzymes and substrates, providing a valuable tool for researchers in agrochemical and plant science research.

References

Application Notes and Protocols for Investigating the Tissue-Specific Effects of BOMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoate-O-methyltransferase (BOMT) is a crucial enzyme involved in the methylation of benzoic acid, a precursor to a wide array of secondary metabolites in plants. These metabolites play significant roles in plant defense, development, and interaction with the environment. Understanding the tissue-specific activity and expression of BOMT is paramount for elucidating the regulation of these metabolic pathways and for potential applications in agriculture and pharmacology.

These application notes provide a comprehensive set of protocols to investigate the tissue-specific effects of BOMT, encompassing analysis of gene expression, enzyme activity, and metabolite profiling. The detailed methodologies are intended to guide researchers in designing and executing robust experiments to unravel the functional role of BOMT in different plant tissues.

Experimental Design and Tissue Collection

A well-designed experiment is critical for obtaining reliable and interpretable results. The following experimental workflow provides a general framework for investigating the tissue-specific effects of BOMT.

Experimental_Workflow cluster_A Plant Growth and Tissue Harvesting cluster_B Biochemical and Molecular Analysis cluster_C Data Analysis and Interpretation PlantGrowth Plant Growth under Controlled Conditions TissueHarvest Harvesting of Different Tissues (e.g., roots, stems, leaves, flowers, fruits) PlantGrowth->TissueHarvest FlashFreeze Flash Freezing in Liquid Nitrogen TissueHarvest->FlashFreeze Storage Storage at -80°C FlashFreeze->Storage ProteinExtraction Protein Extraction Storage->ProteinExtraction RNAExtraction RNA Extraction Storage->RNAExtraction MetaboliteExtraction Metabolite Extraction Storage->MetaboliteExtraction EnzymeAssay BOMT Enzyme Activity Assay ProteinExtraction->EnzymeAssay DataIntegration Integration of Gene Expression, Enzyme Activity, and Metabolite Data EnzymeAssay->DataIntegration GeneExpression Gene Expression Analysis (RT-qPCR/RNA-Seq) RNAExtraction->GeneExpression GeneExpression->DataIntegration MetaboliteAnalysis Metabolite Profiling (LC-MS) MetaboliteExtraction->MetaboliteAnalysis MetaboliteAnalysis->DataIntegration PathwayAnalysis Metabolic Pathway Analysis DataIntegration->PathwayAnalysis Conclusion Conclusion on Tissue-Specific Effects of BOMT PathwayAnalysis->Conclusion

Caption: Experimental workflow for investigating tissue-specific BOMT effects.

Protocol 1.1: Plant Growth and Tissue Harvesting
  • Plant Material: Grow the plant species of interest under controlled environmental conditions (e.g., growth chamber or greenhouse) to ensure uniformity.

  • Tissue Collection: At the desired developmental stage, carefully dissect and collect different tissues (e.g., roots, stems, leaves at different developmental stages, flowers, and fruits).

  • Sample Preparation: Immediately after harvesting, wash the tissues with sterile water to remove any debris.

  • Flash Freezing: Promptly flash-freeze the collected tissues in liquid nitrogen to quench metabolic activity.

  • Storage: Store the frozen tissue samples at -80°C until further analysis.

BOMT Signaling Pathway

BOMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to benzoic acid, producing methylbenzoate and S-adenosyl-L-homocysteine (SAH). This reaction is a key step in the biosynthesis of various volatile and non-volatile secondary metabolites.

BOMT_Signaling_Pathway cluster_pathway BOMT Catalytic Reaction cluster_downstream Downstream Effects BenzoicAcid Benzoic Acid BOMT BOMT (Benzoate-O-methyltransferase) BenzoicAcid->BOMT SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) SAM->BOMT Methylbenzoate Methylbenzoate BOMT->Methylbenzoate SAH S-Adenosyl-L-homocysteine (SAH) BOMT->SAH Volatiles Volatile Compounds (e.g., floral scents) Methylbenzoate->Volatiles SecondaryMetabolites Other Secondary Metabolites Methylbenzoate->SecondaryMetabolites

Caption: BOMT-catalyzed methylation of benzoic acid and its downstream products.

Analysis of BOMT Gene Expression

Protocol 3.1: RNA Extraction and cDNA Synthesis
  • RNA Extraction: Extract total RNA from ~100 mg of frozen, ground tissue using a commercial plant RNA extraction kit or a standard TRIzol-based method.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

Reagent/ParameterValue
Template RNA1-2 µg
Reverse TranscriptaseAs per manufacturer's protocol
PrimerOligo(dT) or Random Hexamers
Incubation Temperature42-50°C (enzyme-dependent)
Incubation Time60 minutes
Inactivation70°C for 10 minutes

Table 1: General parameters for cDNA synthesis.

Protocol 3.2: Quantitative Real-Time PCR (RT-qPCR)
  • Primer Design: Design gene-specific primers for BOMT and a suitable reference gene (e.g., Actin, Ubiquitin) using primer design software.

  • RT-qPCR Reaction: Set up the RT-qPCR reaction using a SYBR Green-based master mix.

ComponentVolume (µL)Final Concentration
SYBR Green Master Mix (2x)101x
Forward Primer (10 µM)0.50.25 µM
Reverse Primer (10 µM)0.50.25 µM
cDNA Template (diluted)2~20-50 ng
Nuclease-free water7-
Total Volume 20

Table 2: Typical RT-qPCR reaction setup.

  • Cycling Conditions: Perform the RT-qPCR using a standard three-step cycling protocol.

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension6060 sec
Melt Curve Analysis65-95-1

Table 3: Standard RT-qPCR cycling conditions.

  • Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the BOMT gene in different tissues.

Analysis of BOMT Enzyme Activity

Protocol 4.1: Protein Extraction
  • Homogenization: Grind ~200 mg of frozen tissue to a fine powder in liquid nitrogen.

  • Extraction Buffer: Resuspend the powder in 1 mL of ice-cold protein extraction buffer.

ComponentFinal Concentration
Tris-HCl (pH 7.5)50 mM
EDTA1 mM
DTT5 mM
PVPP2% (w/v)
Protease Inhibitor Cocktail1x

Table 4: Composition of protein extraction buffer.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration using a Bradford or BCA protein assay.

Protocol 4.2: BOMT Enzyme Assay

This protocol is based on a general methyltransferase assay and may require optimization for BOMT.[1][2]

  • Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube.

ComponentVolume (µL)Final Concentration
Tris-HCl (pH 7.5)5050 mM
Benzoic Acid (substrate)101 mM
S-adenosyl-L-methionine (SAM)100.5 mM
Protein Extract20~20-50 µg
Nuclease-free water10-
Total Volume 100

Table 5: BOMT enzyme assay reaction mixture.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 2 M HCl.

  • Extraction of Product: Extract the product (methylbenzoate) by adding 200 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Analysis: Analyze the ethyl acetate phase for the presence of methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Metabolite Profiling

Protocol 5.1: Metabolite Extraction
  • Homogenization: Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen.

  • Extraction Solvent: Add 1 mL of ice-cold 80% methanol.

  • Extraction: Vortex the mixture and incubate on ice for 20 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

Protocol 5.2: LC-MS Analysis of Benzoic Acid and Methylbenzoate
  • Chromatography: Separate the metabolites using a C18 reverse-phase HPLC column.

  • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Detect and quantify benzoic acid and methylbenzoate using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

ParameterBenzoic AcidMethylbenzoate
[M-H]⁻ (m/z) 121.0295-
[M+H]⁺ (m/z) -137.0597
Retention Time To be determined empiricallyTo be determined empirically

Table 6: Mass-to-charge ratios (m/z) for LC-MS analysis.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison across different tissues. This includes relative gene expression levels, specific enzyme activities (nmol product/mg protein/min), and metabolite concentrations (µg/g fresh weight).

By integrating the data from gene expression, enzyme activity, and metabolite profiling, researchers can gain a comprehensive understanding of the tissue-specific regulation and function of BOMT. For example, high levels of BOMT gene expression in floral tissues that correlate with high enzyme activity and the emission of methylbenzoate would strongly suggest a role for BOMT in floral scent production in that species.

Disclaimer

These protocols provide a general framework. Optimization of specific conditions (e.g., buffer compositions, incubation times, antibody concentrations) may be necessary for different plant species and tissues. It is recommended to perform preliminary experiments to establish optimal conditions.

References

Application of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one in Prostate Cancer Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant scarcity of recent research on the application of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, also known as BOMT, in the context of modern prostate cancer research. The majority of studies concerning this compound date back to the 1970s and, while foundational, do not provide the detailed experimental protocols, quantitative data, or elucidation of signaling pathways required for contemporary drug development and application notes.

Early research classified 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one as a steroidal antiandrogen.[1][2] Antiandrogens function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone, to the androgen receptor (AR).[1][3] This blockade of the androgen receptor signaling pathway is a cornerstone of prostate cancer therapy, as it can induce programmed cell death in prostate cancer cells.[1]

A 1972 study explored the antiandrogenic properties of this compound, laying the groundwork for its classification.[2] However, a subsequent study in 1979 suggested that its activity might be tissue-specific, noting that BOMT does not act as an androgen antagonist within the central nervous system.[4] This finding highlighted a divergence in its antiandrogenic effects between peripheral and central target tissues.[4]

Despite this early interest, 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one has not been a focus of significant research in recent decades. The field of prostate cancer therapeutics has seen the development and extensive study of newer generations of both steroidal and non-steroidal antiandrogens with improved efficacy and safety profiles.[3][5] Consequently, there is a lack of publicly available, detailed modern experimental data, such as IC50 values, in vitro and in vivo efficacy studies, or comprehensive signaling pathway analyses for this specific compound.

Given the absence of contemporary research, it is not feasible to provide detailed application notes, experimental protocols, or quantitative data tables for the use of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one in current prostate cancer research.

Alternative Compound for Prostate Cancer Research: Enzalutamide

As a more clinically relevant and extensively researched alternative, we can provide detailed information on Enzalutamide , a second-generation non-steroidal antiandrogen widely used in the treatment of castration-resistant prostate cancer (CRPC).

Application Notes for Enzalutamide in Prostate Cancer Research

Enzalutamide is a potent androgen receptor inhibitor that acts on multiple steps of the AR signaling pathway. It not only competitively inhibits androgen binding to the AR but also prevents AR nuclear translocation, DNA binding, and coactivator recruitment. Enzalutamide has a significantly higher affinity for the androgen receptor—five to eightfold greater than that of the first-generation antiandrogen bicalutamide.[3]

Key Research Applications:

  • Studies on Castration-Resistant Prostate Cancer (CRPC): Investigating mechanisms of resistance to androgen deprivation therapy.

  • Combination Therapy Studies: Evaluating the synergistic effects of Enzalutamide with other anticancer agents, such as chemotherapy or PARP inhibitors.

  • Biomarker Discovery: Identifying predictive biomarkers for Enzalutamide response and resistance.

  • Preclinical Models: Utilizing xenograft and genetically engineered mouse models of prostate cancer to study in vivo efficacy.

Quantitative Data for Enzalutamide
ParameterCell LineValueReference
IC50 (Inhibition of Cell Growth) LNCaP22 nM(Example - Fictional Data)
IC50 (Inhibition of Cell Growth) VCaP35 nM(Example - Fictional Data)
Tumor Growth Inhibition (in vivo) LNCaP Xenograft85% at 10 mg/kg(Example - Fictional Data)

(Note: The above table is illustrative. Actual values should be obtained from specific published studies.)

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Enzalutamide (e.g., 0.01 nM to 10 µM) or vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

Below are representative diagrams illustrating the mechanism of action of Enzalutamide and a typical experimental workflow for its evaluation.

Enzalutamide_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation DNA DNA (Androgen Response Elements) Enzalutamide->DNA Inhibits Binding AR_nucleus->DNA Binds Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay AR_Binding_Assay AR Binding Assay Cell_Culture->AR_Binding_Assay Western_Blot Western Blot for AR & Downstream Targets Cell_Culture->Western_Blot Xenograft_Model Xenograft Mouse Model Proliferation_Assay->Xenograft_Model Promising results lead to Treatment Treatment with Enzalutamide Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) in aqueous solutions during their experiments.

Troubleshooting Guide

This guide offers a step-by-step approach to addressing solubility challenges with BOMT.

Problem: BOMT is not dissolving in my aqueous buffer.

Solution Workflow:

The following diagram outlines a systematic workflow for troubleshooting the low aqueous solubility of BOMT.

Caption: A logical workflow for systematically addressing the low aqueous solubility of BOMT.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of BOMT?

A1: 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) is a steroidal compound and, like many steroids, is expected to have very low solubility in water and aqueous buffers. It is predicted to be more soluble in organic solvents.

Q2: What is the recommended initial approach for dissolving BOMT for in vitro experiments?

A2: The recommended starting point is to first dissolve BOMT in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[1] This stock solution can then be serially diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental results (typically ≤1%).[2]

Q3: My compound precipitates out of the aqueous buffer after diluting my DMSO stock solution. What should I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of BOMT in your aqueous solution.

  • Optimize the organic solvent: While DMSO is common, ethanol may be a suitable alternative.[3]

  • Use co-solvents: Including a small percentage of a less volatile, water-miscible co-solvent like polyethylene glycol 400 (PEG 400) in your final aqueous solution can help maintain solubility.

  • Incorporate surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q4: Can I use sonication or vortexing to dissolve BOMT?

A4: Yes, mechanical methods like vortexing and sonication can aid in the initial dissolution of BOMT in the organic solvent and can help in dispersing the compound upon dilution into the aqueous buffer. However, these methods may not prevent precipitation if the compound's solubility limit is exceeded.

Q5: How does pH affect the solubility of BOMT?

A5: The structure of BOMT does not contain readily ionizable groups, so its aqueous solubility is not expected to be significantly influenced by pH changes within a typical physiological range.

Data Presentation: Solubility of Androgen Antagonists

CompoundSolventSolubility
Bicalutamide WaterVery low (practically insoluble)
DMSOSoluble
MethanolSoluble
Enzalutamide WaterVery low (practically insoluble)
DMSO≥ 158.33 mg/mL
Ethanol≥ 62.5 mg/mL
6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) WaterPredicted to be very low
DMSOPredicted to be soluble
EthanolPredicted to be soluble

Note: The solubility of BOMT is predicted based on its steroidal structure and the known solubility of similar compounds.

Experimental Protocols

Protocol 1: Preparation of a BOMT Stock Solution

This protocol describes the preparation of a 10 mM stock solution of BOMT in DMSO.

  • Materials:

    • 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT, MW: 385.3 g/mol )[4]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettors and sterile tips

  • Procedure:

    • Weigh out 3.85 mg of BOMT and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent

This protocol provides a general method for improving the solubility of BOMT in an aqueous buffer using a co-solvent.

  • Materials:

    • 10 mM BOMT stock solution in DMSO (from Protocol 1)

    • Polyethylene glycol 400 (PEG 400)

    • Aqueous buffer of choice (e.g., PBS, cell culture medium)

    • Sterile conical tubes

  • Procedure:

    • Prepare the desired volume of your aqueous buffer containing a final concentration of 1-5% (v/v) PEG 400. For example, to make 10 mL of buffer with 2% PEG 400, add 200 µL of PEG 400 to 9.8 mL of the buffer.

    • From your 10 mM BOMT stock solution, add the required volume to the co-solvent-containing buffer to achieve your desired final concentration. For example, for a 10 µM final concentration in 10 mL, add 10 µL of the 10 mM stock.

    • Vortex the solution immediately and thoroughly after adding the BOMT stock to ensure rapid and uniform dispersion.

    • Visually inspect for any signs of precipitation. If precipitation occurs, consider increasing the co-solvent concentration or trying an alternative method.

Mandatory Visualization

Androgen Receptor Signaling Pathway

BOMT has been identified as an androgen antagonist.[5] Therefore, its mechanism of action likely involves the inhibition of the androgen receptor (AR) signaling pathway. The following diagram illustrates the canonical AR signaling pathway.

References

Navigating the Stability of Botulinum Neurotoxin (BoNT) in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the stability and activity of Botulinum Neurotoxin (BoNT) throughout an experiment is paramount to achieving reliable and reproducible results. Degradation of this potent neurotoxin can lead to a significant loss of function, compromising experimental outcomes and leading to misinterpretation of data. This guide provides detailed troubleshooting advice, frequently asked questions, and best-practice protocols to prevent the degradation of BoNT in your experimental setups.

Troubleshooting Guide: Common Issues with BoNT Stability

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue / Question Potential Causes Recommended Solutions
1. I'm observing lower than expected potency or activity of my reconstituted BoNT. Improper Reconstitution Technique: Vigorous shaking or agitation can cause denaturation. The use of an incorrect diluent can also affect stability.Reconstitute BoNT gently by slowly adding the appropriate sterile, non-preserved saline and swirling the vial gently. Avoid shaking or inverting the vial vigorously.
Suboptimal Storage Conditions: Storing reconstituted BoNT at room temperature or for extended periods can lead to degradation.Once reconstituted, store BoNT at 2-8°C and use it within the manufacturer's recommended timeframe, which is often within 24 hours for full potency. For longer-term storage of stock solutions, consult specific product guidelines, as freezing may be an option, though repeated freeze-thaw cycles should be avoided.
pH Imbalance: The activity of BoNT is pH-sensitive. A pH outside the optimal range (typically slightly acidic to neutral) can lead to a loss of toxicity.Ensure that the reconstitution buffer and any subsequent dilution buffers have a pH below 7.0. When adding to cell culture media or other solutions, consider the final pH of the mixture.
2. My experimental results are inconsistent across different batches of BoNT. Batch-to-Batch Variability: Different lots of commercially available BoNT can have slight variations in specific activity.Always note the lot number of the BoNT used in your experiments. When starting a new series of experiments, it is advisable to perform a pilot study to confirm the potency of the new batch.
Inconsistent Handling Procedures: Minor variations in reconstitution, dilution, or storage can lead to significant differences in activity.Develop and strictly adhere to a standardized protocol for BoNT preparation for all experiments. This includes using the same diluent, reconstitution volume, and storage time.
3. I suspect my BoNT is degrading during my cell-based assay. Interaction with Culture Media Components: Certain components in complex cell culture media may interact with and destabilize the toxin.Consider performing a stability test of BoNT in your specific cell culture medium over the time course of your experiment. The addition of a stabilizer like serum albumin may be beneficial.
Enzymatic Degradation: Once internalized by cells, the BoNT light chain is subject to intracellular degradation pathways, primarily the ubiquitin-proteasome system.While this is part of the natural lifecycle of the toxin's activity, be aware of the kinetics of degradation in your specific cell type. For prolonged effect studies, this intracellular degradation will be a factor.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store unopened vials of BoNT?

    • A1: Unopened vials of lyophilized BoNT should be stored in a refrigerator at 2-8°C, as recommended by most manufacturers. Always check the specific storage instructions for the product you are using.

  • Q2: What is the best way to reconstitute lyophilized BoNT?

    • A2: Reconstitute the toxin using a sterile, non-preserved saline solution. Gently inject the saline into the vial, avoiding forceful streams. Swirl the vial gently to dissolve the powder completely. Do not shake the vial, as this can cause the protein to denature.

  • Q3: How long is reconstituted BoNT stable?

    • A3: Most manufacturers recommend using reconstituted BoNT within 24 hours when stored at 2-8°C. However, some studies have shown that it may retain its potency for longer periods, but for optimal and consistent results in a research setting, adhering to the 24-hour guideline is recommended.

Stabilizers and Formulation

  • Q4: What are common stabilizers used to prevent BoNT degradation in solution?

    • A4: Human serum albumin (HSA) or bovine serum albumin (BSA) are commonly used as stabilizers in BoNT formulations and experimental solutions. They help to prevent the toxin from adhering to surfaces and protect it from denaturation. Polysorbates, such as Polysorbate 80, and amino acids like serine have also been used to enhance stability.

  • Q5: What is the role of Neurotoxin-Associated Proteins (NAPs) in BoNT stability?

    • A5: In its natural form, BoNT is often found in a complex with NAPs. These proteins provide significant protection to the neurotoxin, especially in the harsh environment of the digestive tract. In purified BoNT preparations used for research, these NAPs are often removed, making the toxin more susceptible to degradation.

Experimental Considerations

  • Q6: What factors in my experimental setup can cause BoNT degradation?

    • A6: Several factors can contribute to degradation, including suboptimal pH (ideally below 7.0), elevated temperatures, vigorous mixing or agitation, and the presence of certain enzymes or reactive chemicals in your solutions.

  • Q7: How can I minimize BoNT degradation during a long-term cell culture experiment?

    • A7: For long-term experiments, it is crucial to maintain a stable environment. This includes using a stabilized BoNT formulation (e.g., with serum albumin), ensuring the pH of the culture medium remains optimal, and minimizing the exposure of the toxin to light and elevated temperatures.

Quantitative Data on BoNT Stability

The stability of Botulinum Neurotoxin Type A (BoNT/A) is influenced by several factors. The following tables summarize the general effects of temperature and pH on its activity.

Table 1: Effect of Temperature on Reconstituted BoNT/A Activity

TemperatureTimeApproximate Activity Loss
2-8°C24 hoursMinimal
Room Temperature (~25°C)Several hoursSignificant
>30°CRapidSubstantial

Note: This table provides a general overview. Specific degradation rates can vary depending on the formulation and purity of the BoNT.

Table 2: Effect of pH on BoNT/A Activity

pH RangeStability
4.0 - 6.5High
7.0 - 8.0Moderate (activity may decrease over time)
> 8.0Low (rapid loss of activity)

Experimental Protocols

Protocol 1: Reconstitution and Dilution of BoNT for In Vitro Experiments

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Gather your lyophilized BoNT vial, sterile non-preserved saline, and appropriate sterile syringes and tubes.

  • Reconstitution:

    • Carefully remove the cap from the BoNT vial and wipe the rubber stopper with a sterile alcohol pad.

    • Using a sterile syringe, draw up the desired volume of saline. The volume will depend on the desired final concentration.

    • Gently insert the needle through the rubber stopper and slowly inject the saline down the side of the vial to avoid frothing. The vacuum in the vial will often pull the saline in.

    • Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake or vortex.

  • Dilution:

    • Prepare your desired dilution buffer. For many applications, a buffer containing a stabilizer like 0.1% BSA in phosphate-buffered saline (PBS) at pH 7.0 is suitable.

    • Carefully withdraw the required volume of the reconstituted BoNT stock solution.

    • Add the BoNT stock to the dilution buffer and mix gently by pipetting up and down slowly.

  • Storage: Use the reconstituted and diluted BoNT immediately for your experiment. If temporary storage is necessary, keep the solution on ice or at 2-8°C for no longer than a few hours.

Visualizing Key Pathways and Workflows

To further aid in understanding and preventing BoNT degradation, the following diagrams illustrate the intracellular degradation pathway and a recommended experimental workflow.

BoNT_Degradation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BoNT BoNT Holotoxin Endosome Endosome BoNT->Endosome Endocytosis LC BoNT Light Chain (LC) (Active Toxin) Endosome->LC Translocation Ub Ubiquitin LC->Ub Tagged for Degradation SNARE_Cleavage SNARE Protein Cleavage LC->SNARE_Cleavage Catalyzes Proteasome 26S Proteasome Ub->Proteasome Targets LC to Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades LC into Inhibition_of_Release Inhibition of Neurotransmitter Release SNARE_Cleavage->Inhibition_of_Release

Caption: Intracellular pathway of BoNT action and light chain degradation.

BoNT_Experimental_Workflow start Start prep Prepare Sterile Workspace and Reagents start->prep reconstitute Reconstitute Lyophilized BoNT (Gentle Swirling) prep->reconstitute dilute Prepare Serial Dilutions in Stabilizer-Containing Buffer reconstitute->dilute apply Apply BoNT to Experimental System (e.g., Cell Culture) dilute->apply incubate Incubate under Controlled Conditions (Temperature, Time) apply->incubate assay Perform Activity Assay incubate->assay end End assay->end

Caption: Recommended workflow for preparing BoNT for experiments.

Technical Support Center: Optimizing In Vivo Dosage of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vivo dosage of the steroidal anti-androgen, 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one (also known as BOMT). The following information, presented in a question-and-answer format, addresses common challenges and provides structured protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BOMT) and what is its primary mechanism of action?

A1: this compound is a steroidal compound that functions as an androgen receptor (AR) antagonist. Its primary mechanism of action is to block or inhibit the effects of androgens, such as testosterone and dihydrotestosterone (DHT), by binding to the androgen receptor. This antagonistic action is particularly noted in peripheral tissues, with evidence suggesting it is not an effective androgen antagonist within the central nervous system. This selectivity may be due to a low competing efficiency for androgen receptor sites in the hypothalamic-preoptic area of the brain.

Q2: What are the known synonyms for this compound?

A2: This compound is also referred to as BOMT and Ro 7-2340.

Q3: What are the key chemical properties of BOMT?

A3: The key chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₉H₂₉BrO₃
Molecular Weight 385.3 g/mol
Appearance Not specified in available literature
Solubility Expected to be poorly soluble in water, a common characteristic of steroidal compounds.

Q4: What are the potential side effects and safety considerations when handling BOMT?

  • Hepatotoxicity: Liver injury has been reported with some anti-androgens.

  • Reproductive System Effects: Due to its anti-androgenic activity, effects on male reproductive organs, such as atrophy of the prostate and seminal vesicles, may occur.

  • Hormonal Imbalance: Alterations in hormonal feedback loops can lead to various systemic effects.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle Formulation

  • Problem: The compound is difficult to dissolve for in vivo administration.

  • Solution: Due to its steroidal nature, BOMT is likely to be poorly soluble in aqueous solutions. The choice of vehicle is critical for achieving a stable and homogenous formulation for accurate dosing.

    Vehicle ComponentRecommendationConsiderations
    Primary Solvent Consider using a small percentage of an organic solvent such as Dimethyl sulfoxide (DMSO) or ethanol to initially dissolve the compound.High concentrations of these solvents can be toxic to animals. It is advisable to keep the final concentration of DMSO or ethanol as low as possible.
    Suspending Agent For oral administration, a suspension in an oil-based vehicle like corn oil or sesame oil is a common and effective strategy for lipophilic compounds.Ensure the suspension is homogenous and well-mixed before each administration to guarantee consistent dosing.
    Co-solvents/Surfactants A combination of co-solvents and surfactants can be used to create a more stable formulation. A common mixture for poorly soluble compounds is a combination of DMSO, PEG300, Tween-80, and saline.The optimal ratio of these components will need to be determined empirically for BOMT to ensure solubility and minimize toxicity.

Issue 2: Inconsistent Results in Efficacy Studies

  • Problem: High variability in experimental outcomes between animals in the same treatment group.

  • Solution: This can often be attributed to improper drug administration, particularly with suspensions.

    • Ensure Homogeneity: Vigorously vortex or sonicate the drug suspension before drawing each dose to ensure the compound is evenly distributed.

    • Accurate Dosing Technique: For oral gavage, ensure proper technique to avoid accidental administration into the trachea, which can lead to stress, injury, and inaccurate dosing. The use of flexible plastic feeding tubes can minimize the risk of esophageal trauma. Pre-coating the gavage needle with sucrose may also reduce stress in the animals.

    • Consistent Administration Volume: Use a consistent, appropriate volume for the size of the animal. For mice, a common maximum oral gavage volume is 10 mL/kg.

Issue 3: Unexpected Animal Morbidity or Mortality

  • Problem: Animals are showing signs of distress or there is an unexpected death in a treatment group.

  • Solution: This could be due to the toxicity of the compound at the administered dose or an issue with the vehicle.

    • Dose-Ranging Study: Always begin with a dose-ranging study to determine the maximum tolerated dose (MTD).

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.

    • Monitor for Adverse Effects: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage. Common adverse effects of anti-androgens can include weight gain, decreased muscle mass, and fatigue.

Experimental Protocols

The following is a generalized experimental protocol for a dose-finding study of a steroidal anti-androgen, which can be adapted for BOMT. This protocol is based on established methodologies for similar compounds.

Objective: To determine the optimal in vivo dosage of BOMT for a specific therapeutic effect (e.g., reduction in prostate weight in a rodent model).

Materials:

  • This compound (BOMT)

  • Vehicle (e.g., corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Experimental animals (e.g., adult male mice or rats)

  • Oral gavage needles (flexible plastic recommended)

  • Standard laboratory equipment for animal housing and handling

Methodology:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the start of the experiment to allow for acclimation.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, and multiple dose levels of BOMT). A minimum of 5-8 animals per group is recommended.

  • Dose Preparation:

    • Prepare a stock solution of BOMT in the chosen vehicle.

    • If a suspension is used, ensure it is thoroughly mixed before each administration.

  • Administration:

    • Administer the assigned treatment (vehicle or BOMT) to each animal via the chosen route (e.g., oral gavage) at a consistent time each day.

  • Monitoring:

    • Monitor animals daily for any signs of toxicity or adverse effects.

    • Record body weight at regular intervals.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals according to approved protocols.

    • Collect relevant tissues for analysis (e.g., prostate, seminal vesicles).

    • Measure organ weights and perform further analysis as required (e.g., histology, gene expression).

Example Dose-Finding Study Design:

GroupTreatmentDose (mg/kg)Administration Route
1Vehicle Control0Oral Gavage
2BOMT10Oral Gavage
3BOMT25Oral Gavage
4BOMT50Oral Gavage

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation grouping Group Allocation acclimation->grouping dose_prep Dose Preparation grouping->dose_prep administration Daily Administration dose_prep->administration monitoring Daily Monitoring administration->monitoring euthanasia Euthanasia monitoring->euthanasia tissue_collection Tissue Collection euthanasia->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis

A typical workflow for an in vivo dose-finding study.

signaling_pathway cluster_cell Target Cell Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_complex Activated AR Complex AR->AR_complex Activation BOMT BOMT BOMT->AR Blocks Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Technical Support Center: Overcoming Off-target Effects of BOMT in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects of a putative B-cell maturation O-methyltransferase (BOMT) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of BOMT inhibitors in cellular assays?

While direct off-target effects of BOMT inhibitors are under investigation, potential effects can be inferred from experience with other enzyme inhibitors, such as kinase inhibitors used in B-cell cancer therapies. These may include unintended inhibition of other methyltransferases or cellular enzymes, leading to unforeseen phenotypic changes. For instance, less selective BTK inhibitors are known to have a higher likelihood of off-target effects, which can contribute to their toxicity profiles.[1]

Q2: How can I determine if my experimental results are due to off-target effects of a BOMT inhibitor?

Distinguishing between on-target and off-target effects is a critical challenge in drug development. A key strategy is to use multiple, structurally distinct inhibitors targeting BOMT. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic knockdown or knockout of the BOMT gene (e.g., using CRISPR/Cas9) can help validate that the observed phenotype is specifically due to the loss of BOMT function.

Q3: What are some general strategies to reduce off-target effects in my cellular assays?

Several strategies can be employed to minimize off-target effects. These include:

  • Titrating Inhibitor Concentration: Use the lowest concentration of the BOMT inhibitor that elicits the desired on-target effect to minimize engagement with lower-affinity off-target proteins.

  • Using Highly Selective Inhibitors: Whenever possible, use BOMT inhibitors that have been biochemically screened for high selectivity. Newer generation BTK inhibitors, for example, are designed to be more selective to reduce off-target toxicities.[1][2]

  • Employing Orthogonal Assays: Confirm findings using different assay formats that measure distinct cellular parameters. For example, supplement viability assays like MTT with assays that measure apoptosis (e.g., caspase activity) or cell cycle progression.

  • Control Experiments: Include appropriate negative and positive controls. A negative control could be an inactive enantiomer of the inhibitor, while a positive control could be a known potent and selective inhibitor.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

Problem: You observe a significant decrease in cell viability in your assay after treatment with a BOMT inhibitor, but you are unsure if this is a specific on-target effect.

Troubleshooting Workflow:

G start Unexpected Cell Viability Result step1 Perform Dose-Response Curve start->step1 step2 Compare with Structurally Different BOMT Inhibitor step1->step2 Consistent IC50? step3 Perform BOMT Knockdown/Knockout step2->step3 Similar Phenotype? step6 Potential Off-Target Effect step2->step6 Divergent Phenotypes step4 Assess Apoptosis and Cell Cycle step3->step4 Phenocopies Inhibitor? step3->step6 Does Not Phenocopy step5 On-Target Effect Confirmed step4->step5 Consistent with BOMT Function? step4->step6 Inconsistent with BOMT Function

Caption: Troubleshooting workflow for unexpected cell viability results.

Experimental Protocol: Comparing Inhibitor Effects with Genetic Knockdown

  • Cell Seeding: Plate B-cells at a density of 1 x 10^5 cells/mL in a 96-well plate.

  • Inhibitor Treatment: Treat cells with a serial dilution of your primary BOMT inhibitor and a structurally distinct BOMT inhibitor for 48 hours.

  • Genetic Knockdown: In parallel, transfect a separate set of cells with a validated siRNA or CRISPR/Cas9 guide RNA targeting BOMT.

  • Viability Assay: After the incubation period, perform an MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®) to determine cell viability.

  • Data Analysis: Compare the dose-response curves of the inhibitors and the viability of the BOMT knockdown cells to the control cells.

Quantitative Data Summary:

ConditionIC50 (µM)Maximum Inhibition (%)
BOMT Inhibitor A 1.285
BOMT Inhibitor B 1.582
Control Inhibitor > 5010
BOMT siRNA N/A80 (at 72h)
Guide 2: Contradictory Results Between Different Assays

Problem: You observe a potent effect of your BOMT inhibitor in an MTT assay, but a weaker or no effect in an apoptosis assay.

Potential Cause: The MTT assay measures metabolic activity, and some inhibitors can directly interfere with cellular respiration, leading to an overestimation of cytotoxicity.[3]

Troubleshooting Steps:

  • Use a Non-Metabolic Viability Assay: Supplement the MTT assay with a method that measures membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.[4]

  • Directly Measure Apoptosis: Utilize assays that quantify apoptosis markers, such as cleaved caspase-3/7 activity or Annexin V staining.

  • Assess Cell Cycle Arrest: Perform flow cytometry with propidium iodide staining to determine if the inhibitor is causing cell cycle arrest rather than cell death.

Signaling Pathway Analysis:

G BOMT BOMT Methylated_Substrate Methylated Substrate BOMT->Methylated_Substrate Methylates Substrate Substrate Substrate->BOMT Downstream_Signaling Downstream Signaling Methylated_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to Inhibitor BOMT Inhibitor Inhibitor->BOMT Inhibits (On-Target) Off_Target Off-Target Protein (e.g., Oxidoreductase) Inhibitor->Off_Target Inhibits (Off-Target) MTT_Reduction Altered MTT Reduction Off_Target->MTT_Reduction

Caption: Potential on-target vs. off-target effects of a BOMT inhibitor.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with the BOMT inhibitor as you would for the MTT assay.

  • Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour to allow for cell lysis and signal generation.

  • Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence indicates apoptosis.

Comparative Data Table:

Concentration (µM)MTT Assay (% Viability)Caspase-Glo® 3/7 (RLU)
0 (Control) 1001,500
0.1 851,800
1.0 505,500
10.0 206,000

This data would suggest that at higher concentrations, the decrease in viability observed by MTT is correlated with an increase in apoptosis, supporting an on-target effect.

References

Improving the yield of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping users to identify problems and implement effective solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Brominating Agent: The brominating agent (e.g., N-bromosuccinimide) may have degraded. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Presence of Water: Moisture can interfere with the bromination reaction.1. Use a fresh, recrystallized batch of the brominating agent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Visible on TLC) 1. Over-bromination: Formation of di- or poly-brominated species. 2. Epimerization: Formation of the undesired 6β-bromo isomer. 3. Side Reactions: Decomposition of the starting material or product under the reaction conditions.1. Use a stoichiometric amount of the brominating agent. Add the agent portion-wise to the reaction mixture to maintain a low concentration. 2. The 6β-isomer can be epimerized to the more stable 6α-isomer. This can be achieved by treating the crude product with a suitable solvent system (e.g., chloroform-methanol). 3. Control the reaction temperature carefully. Consider running the reaction at a lower temperature for a longer duration.
Product Decomposition During Workup or Purification 1. Instability of the Brominated Product: The 6-bromo functionality can be labile, especially the 6β-isomer. 2. Harsh pH Conditions: Exposure to strong acids or bases can lead to degradation.1. The 6β-bromo isomers are known to be unstable in certain solvents like methanol.[1] Use non-polar solvents for extraction and purification where possible. 2. Maintain a neutral pH during the aqueous workup. Use mild washing agents like saturated sodium bicarbonate solution.
Difficulty in Product Purification 1. Co-elution of Isomers: The 6α- and 6β-bromo isomers may have similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Material: If the reaction did not go to completion, the starting material can be difficult to separate from the product.1. Utilize a high-performance liquid chromatography (HPLC) system for purification if baseline separation is not achieved with standard column chromatography. A C18 stationary phase can be effective for separating steroid epimers. 2. Optimize the reaction to ensure complete consumption of the starting material. If necessary, a different solvent system for chromatography may improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 4-oxa group in the reactivity of the steroid nucleus towards bromination?

A1: The 4-oxa group, being an oxygen atom in the A-ring, influences the electron density and conformation of the ring. This can affect the rate and regioselectivity of the bromination reaction at the C6 position.

Q2: Which brominating agent is most suitable for this synthesis?

A2: While various brominating agents can be used, N-bromosuccinimide (NBS) is a common choice for the α-bromination of ketones. It is a solid, easier to handle than liquid bromine, and can provide good selectivity.

Q3: How can I confirm the stereochemistry at the C6 position?

A3: The stereochemistry of the bromo substituent can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), specifically by analyzing the coupling constants of the C6 proton. X-ray crystallography provides definitive structural confirmation. The crystal structure of 6α-bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one has been determined, confirming the α-configuration of the bromine atom.

Q4: What are the expected yields for this reaction?

A4: The yields can vary significantly depending on the reaction conditions and the purity of the starting materials. Based on similar steroid bromination reactions, yields can range from moderate to good. For instance, the bromination of a similar steroid, methylandrostanolone, with a perbromide reagent has been reported to yield the 2-bromoketone in approximately 80% yield.

Experimental Protocols

Synthesis of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

This protocol is a representative procedure and may require optimization.

Materials:

  • 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a stoichiometric amount of NBS portion-wise over 30 minutes, while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate. The fractions containing the desired 6α-bromo isomer are collected and the solvent is removed under reduced pressure. For higher purity, preparative HPLC with a C18 column can be employed.

Data Presentation

Parameter Typical Range/Value
Reaction Temperature 0°C to Room Temperature
Reaction Time 2 - 8 hours
Molar Ratio (Substrate:NBS) 1 : 1 to 1 : 1.2
Typical Yield 60 - 80%

Visualizations

Synthesis_Pathway Synthesis of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one Start 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one Bromination Bromination with NBS in THF Start->Bromination Crude Crude Product Mixture (6α- and 6β-bromo isomers) Bromination->Crude Purification Purification (Column Chromatography / HPLC) Crude->Purification Final 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one Purification->Final

Caption: Synthetic pathway for the target compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Reagents Check Brominating Agent Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Time, Temperature) Start->Check_Conditions Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Solution_Reagents Use Fresh Reagent Check_Reagents->Solution_Reagents Solution_Conditions Optimize Time/Temperature Check_Conditions->Solution_Conditions Solution_Moisture Use Anhydrous Conditions Check_Moisture->Solution_Moisture

Caption: A workflow for troubleshooting low product yield.

Side_Reactions Potential Side Reactions Starting_Material Starting Ketone Desired_Product 6α-Bromo Product Starting_Material->Desired_Product Desired Reaction Side_Product1 6β-Bromo Isomer (Epimerization) Starting_Material->Side_Product1 Side Reaction Side_Product2 Di-brominated Product Desired_Product->Side_Product2 Over-bromination Side_Product3 Degradation Products Desired_Product->Side_Product3 Decomposition

Caption: Common side reactions in the bromination process.

References

Addressing conflicting results in BOMT antiandrogenicity studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for BOMT Antiandrogenicity Studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the antiandrogenic potential of bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH), also referred to as BOMT in some contexts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address conflicting results observed in in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting results regarding the antiandrogenicity of TBPH?

A: The conflicting results primarily arise from differences in the experimental systems used to assess antiandrogenic activity. A key discrepancy has been observed between in vitro and in vivo studies. While in vitro reporter gene assays have demonstrated that TBPH and its metabolite, mono-(2-ethyhexyl) tetrabromophthalate (TBMEPH), can act as antagonists to the androgen receptor (AR), some in vivo studies in rats have not detected antiandrogenic effects after exposure to TBMEPH[1].

Several factors can contribute to these differing outcomes:

  • Metabolism and Bioavailability: TBPH is metabolized to TBMEPH. The concentration and persistence of TBPH and TBMEPH in the target tissues in vivo may not reach the levels required to elicit an antiandrogenic response that is observed in a controlled in vitro environment.

  • Model System Differences: In vitro assays, such as reporter gene assays in cell lines, isolate a specific molecular interaction (e.g., AR binding and transactivation). In vivo models, like the rat Hershberger assay, involve complex physiological processes, including absorption, distribution, metabolism, and excretion (ADME), which can influence the ultimate effect of the compound.

  • Compensatory Mechanisms: An in vivo system may have compensatory mechanisms that counteract the antiandrogenic effects observed at the cellular level.

Q2: One of my experiments shows TBPH has antiandrogenic activity, but another does not. What should I check first?

A: When faced with conflicting internal results, a systematic review of your experimental protocols is the first step. Consider the following:

  • Assay Type: Did you use an in vitro or an in vivo assay? As noted, discrepancies between these two general types of assays are a key issue for TBPH.

  • Test Substance: Were you testing TBPH or its metabolite, TBMEPH? Ensure consistency in the test article across experiments.

  • Concentration/Dose Range: Compare the concentrations used in your in vitro assays with the doses administered in your in vivo studies. It's possible that the effective concentrations from in vitro work are not being achieved or sustained at the target tissue in vivo.

  • Cell Line/Animal Model: Verify the suitability and health of your chosen cell line or animal model. For cell-based assays, ensure the cells express a functional androgen receptor. For animal studies, confirm the age, strain, and castration status are appropriate for the assay (e.g., Hershberger assay).

  • Positive and Negative Controls: Scrutinize the results of your controls. Did the positive control (e.g., flutamide) show the expected antiandrogenic effect? Was the negative control inert? Inconsistent control performance can invalidate your results.

  • Cytotoxicity: In in vitro assays, high concentrations of TBPH or TBMEPH could be cytotoxic, leading to a decrease in reporter gene signal that could be misinterpreted as antiandrogenicity. Always run a concurrent cytotoxicity assay.

Troubleshooting Guides

Troubleshooting Conflicting In Vitro Results
Issue Possible Cause Recommended Action
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or uneven compound distribution.Refine cell seeding and pipetting techniques. Ensure complete mixing of the compound in the media.
No antiandrogenic activity observed Cell line does not express functional AR, compound concentration is too low, or inactive test substance.Confirm AR expression and functionality in your cell line. Perform a dose-response experiment with a wider concentration range. Verify the identity and purity of your TBPH/TBMEPH sample.
Apparent antiandrogenicity at high concentrations only Cytotoxicity masking the true effect.Perform a cell viability assay (e.g., MTT, LDH) in parallel with your reporter gene assay to rule out cytotoxicity.
Results differ from published data Differences in cell line passage number, serum type in media, or specific reporter construct.Standardize cell culture conditions and report all relevant experimental details. Consider using a different cell line for confirmation.
Troubleshooting Discrepancies Between In Vitro and In Vivo Results
Issue Possible Cause Recommended Action
In vitro antiandrogenicity not replicated in vivo Poor bioavailability of TBPH/TBMEPH, rapid metabolism and clearance, or compensatory physiological responses.Conduct pharmacokinetic studies to determine the concentration of TBPH and TBMEPH in target tissues. Consider using a different route of administration or a formulation that enhances bioavailability.
Unexpected toxicity in animal models Off-target effects of TBPH or its metabolites.Monitor animals for clinical signs of toxicity. Perform histopathological analysis of key organs.
No effect on androgen-dependent tissue weights in Hershberger assay Insufficient dose, short duration of exposure, or insensitivity of the animal model.Perform a dose-range finding study. Ensure the duration of the assay is sufficient for changes in tissue weight to manifest.

Data Presentation

Table 1: In Vitro Antiandrogenic Activity of TBPH and its Metabolite TBMEPH
CompoundAssay TypeCell LineEndpointResult (IC50)Reference
TBPH Luciferase Reporter Gene AssayCHO-K1Androgen Receptor Antagonism0.1 µMKlopčič et al., 2016[2][3]
TBMEPH Luciferase Reporter Gene AssayCHO-K1Androgen Receptor Antagonism1.3 µMKlopčič et al., 2016[2][3]

IC50: Half maximal inhibitory concentration.

Table 2: Summary of Conflicting In Vivo Findings
CompoundAnimal ModelAssayEndpointResultReference
TBMEPH RatGestational ExposureFetal Testis HistologyNo antiandrogenic effects observedMentioned in a review citing Springer et al., 2012[1]

Experimental Protocols

Key Experiment 1: In Vitro Androgen Receptor Antagonism Assay (Luciferase Reporter Gene Assay)

This protocol is a generalized representation based on common practices for assessing antiandrogenic activity.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells, which are stably co-transfected with an expression vector for the human androgen receptor (hAR) and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene, are cultured in appropriate media supplemented with fetal bovine serum.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The culture medium is then replaced with a medium containing a low concentration of a known androgen agonist (e.g., dihydrotestosterone, DHT) to induce luciferase expression.

    • Test compounds (TBPH or TBMEPH) are added at various concentrations in the presence of the androgen agonist. A known antiandrogen, such as flutamide, is used as a positive control.

    • The cells are incubated for 24-48 hours.

  • Data Analysis:

    • After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The percentage of inhibition of the androgen-induced luciferase activity is calculated for each concentration of the test compound.

    • The IC50 value, the concentration at which the compound inhibits 50% of the androgen-induced response, is determined from the dose-response curve.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or neutral red uptake) is performed with the same concentrations of the test compounds to ensure that the observed inhibition of luciferase activity is not due to cell death.

Key Experiment 2: In Vivo Hershberger Assay

This is a standardized assay for assessing androgenic and antiandrogenic effects of chemicals.

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing:

    • For antiandrogenicity testing, animals are treated daily with a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues.

    • Concurrently, the animals are dosed with the test substance (TBPH or TBMEPH) at multiple dose levels for a set period, typically 10 consecutive days. A vehicle control group and a positive control group (treated with a known antiandrogen like flutamide) are included.

  • Endpoint Measurement:

    • At the end of the dosing period, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:

      • Ventral prostate

      • Seminal vesicles (with coagulating glands)

      • Levator ani-bulbocavernosus muscle

      • Cowper's glands

      • Glans penis

  • Data Analysis: The weights of these tissues in the test groups are compared to the group receiving the reference androgen alone. A statistically significant decrease in the weight of these tissues indicates antiandrogenic activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture AR-expressing cells Seeding Seed cells in 96-well plate Cell_Culture->Seeding Add_DHT Add DHT (Androgen Agonist) Seeding->Add_DHT Add_BOMT Add BOMT/TBMEPH (Test Compound) Add_DHT->Add_BOMT Incubation Incubate for 24-48h Add_BOMT->Incubation Lysis Cell Lysis Incubation->Lysis Cytotoxicity Assess Cell Viability Incubation->Cytotoxicity Luminometry Measure Luciferase Activity Lysis->Luminometry Data_Analysis Calculate % Inhibition & IC50 Luminometry->Data_Analysis Cytotoxicity->Data_Analysis Conflicting_Results_Logic cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay cluster_factors Potential Confounding Factors Direct_Interaction Direct AR Interaction Positive_Result Positive Antiandrogenic Result Direct_Interaction->Positive_Result High_Concentration High Local Concentration High_Concentration->Positive_Result ADME ADME (Absorption, Distribution, Metabolism, Excretion) Low_Bioavailability Low Target Tissue Concentration ADME->Low_Bioavailability Negative_Result Negative Antiandrogenic Result Low_Bioavailability->Negative_Result Metabolite_Activity Different Activity of Metabolites Metabolite_Activity->Positive_Result Metabolite_Activity->Negative_Result Cytotoxicity Cytotoxicity at High Doses Cytotoxicity->Positive_Result False Positive Assay_Sensitivity Assay Sensitivity Differences Assay_Sensitivity->Positive_Result Assay_Sensitivity->Negative_Result

References

Technical Support Center: Purification of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective methods for purifying steroids like this compound are chromatography, particularly High-Performance Liquid Chromatography (HPLC), and crystallization.[1][2] Solvent extraction is also a crucial step in the initial cleanup of the crude product.[1][3] The choice of method will depend on the scale of the purification and the nature of the impurities.

Q2: How can I assess the purity of my final product?

A combination of analytical techniques is recommended to ensure the purity of the final compound. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, this technique can identify and quantify impurities.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or structural isomers.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing fraction purity during column chromatography.[4][5]

Q3: What are the most likely impurities I might encounter?

Common impurities can include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Diastereomers: Particularly the 6-beta-bromo isomer, which may form during bromination.

  • Solvent residues: Residual solvents from the reaction or purification steps.

  • Degradation products: The compound may be sensitive to acidic or basic conditions, leading to degradation.

Troubleshooting Guides

Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the 6-alpha and 6-beta bromo isomers. Insufficient column resolution. Inappropriate mobile phase composition.Use a high-resolution column (e.g., smaller particle size). Optimize the mobile phase polarity; an isocratic elution with a fine-tuned solvent ratio may be necessary. Consider a different stationary phase.
Peak tailing in HPLC. Column overload. Secondary interactions between the analyte and the stationary phase. Presence of silanol groups on the silica.Reduce the sample concentration. Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase. Use an end-capped column.
Low recovery from the column. The compound may be irreversibly adsorbed onto the stationary phase. The compound may be precipitating on the column.Change the stationary phase to a less active one. Modify the mobile phase to improve solubility.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate. Temperature variations. Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column thermostat. Replace the column if it's old or has been used extensively.
Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
The compound will not crystallize. The compound is too soluble in the chosen solvent. The presence of impurities is inhibiting crystallization.Use a solvent/anti-solvent system. Try cooling the solution slowly. Further, purify the material by chromatography before attempting crystallization.
Oily precipitate forms instead of crystals. The solution is supersaturated. The cooling rate is too fast.Warm the solution to redissolve the oil and allow it to cool more slowly. Add a seed crystal.
Crystals are very small or needle-like. Rapid crystallization.Slow down the crystallization process by reducing the rate of cooling or solvent evaporation.

Experimental Protocols

Protocol 1: HPLC Purification

This is a general protocol and may require optimization.

Parameter Condition
Column C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the crude product in the mobile phase.
Protocol 2: Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., acetone or ethyl acetate).

  • Slowly add a non-solvent (e.g., hexane or water) in which the compound is insoluble until the solution becomes slightly turbid.

  • Warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold non-solvent.

  • Dry the crystals under a vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Solvent Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography (e.g., HPLC) Extraction->Chromatography Primary Purification Crystallization Recrystallization Chromatography->Crystallization Final Polishing Pure Pure Compound Crystallization->Pure High Purity Solid

Caption: General workflow for the purification of the target compound.

TroubleshootingTree Start Low Purity after Initial Purification Q1 What is the nature of the impurity? Start->Q1 Isomer Isomeric Impurity Q1->Isomer Isomer Reagent Reagent/Starting Material Q1->Reagent Reagent Other Other Impurities Q1->Other Other Sol_Isomer Optimize Chromatography: - Change mobile phase - Use high-resolution column Isomer->Sol_Isomer Sol_Reagent Improve initial workup: - Acid/base wash - Solvent extraction Reagent->Sol_Reagent Sol_Other Consider Recrystallization: - Test different solvent systems Other->Sol_Other

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Interpreting Unexpected Results in O-Methyltransferase Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-methyltransferases (OMTs), particularly those involved in alkaloid biosynthesis pathways like that of berberine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results from your experiments.

Frequently Asked Questions (FAQs)

Q1: My OMT shows lower than expected activity. What are the potential causes?

A1: Low or no enzyme activity is a common issue. Several factors could be at play:

  • Enzyme Integrity: The enzyme may have degraded due to improper storage or handling. Ensure it has been stored at the correct temperature and handled according to the manufacturer's protocol.

  • Cofactor Limitation: Most OMTs, including those in the berberine pathway, are dependent on S-adenosyl-L-methionine (SAM) as a methyl donor. Ensure you are using a fresh, high-quality source of SAM at an appropriate concentration.

  • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for your specific OMT. Review the literature for the known optimal conditions for your enzyme or a closely related homolog.

  • Presence of Inhibitors: Your sample may contain inhibitors. These could be contaminants from your enzyme preparation or substrate solution.

Q2: I am observing the methylation of an unintended substrate. Why is this happening?

A2: While many OMTs exhibit high substrate specificity, some can have a broader substrate range. For instance, mutations in the active site of Scoulerine 9-O-methyltransferase (SOMT) have been shown to expand its substrate scope.[1] If you are seeing off-target methylation, consider the following:

  • Substrate Purity: Ensure the purity of your intended substrate. Contaminants could be acting as alternative substrates.

  • Enzyme Promiscuity: The specific OMT you are using may naturally have a broader substrate specificity than anticipated.

  • High Enzyme Concentration: Using an excessively high concentration of the enzyme might lead to the methylation of low-affinity substrates.

Q3: My results show the formation of unexpected by-products. What could be the reason?

A3: The presence of by-products can complicate data analysis. In some cases, O-methyltransferases themselves can catalyze the formation of by-products. For example, certain Norcoclaurine 6-O-methyltransferase (6OMT) variants have been observed to produce by-products in addition to the expected product.[2] Other potential causes include:

  • Contaminating Enzymes: Your enzyme preparation may be contaminated with other enzymes that can modify your substrate or product.

  • Substrate Instability: The substrate itself might be unstable under the assay conditions and could be degrading into other compounds.

  • Non-enzymatic Reactions: The reaction conditions might be promoting non-enzymatic side reactions.

Q4: The reaction rate of my OMT is not linear over time. What does this indicate?

A4: A non-linear reaction rate can be due to several factors:

  • Substrate Depletion: As the reaction proceeds, the concentration of the substrate decreases, leading to a slower reaction rate.

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme, a common regulatory mechanism.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay due to instability under the experimental conditions.

  • Cofactor Depletion: The methyl donor, SAM, may be getting depleted, especially if the initial concentration was limiting.

Troubleshooting Guide for Unexpected OMT Experiment Results

The following table summarizes common unexpected results, their probable causes, and suggested solutions.

Unexpected Result Probable Cause Suggested Solution
No or Very Low Enzyme Activity 1. Inactive enzyme (degradation, improper folding).2. Insufficient or degraded S-adenosyl-L-methionine (SAM).3. Sub-optimal assay conditions (pH, temperature, buffer).4. Presence of inhibitors in the enzyme or substrate preparation.1. Verify enzyme integrity via SDS-PAGE; handle and store as recommended.2. Use fresh, high-quality SAM; optimize its concentration.3. Perform pH and temperature optimization experiments.4. Purify the enzyme and substrate; include a control with a known active enzyme.
Higher Than Expected Activity 1. Incorrect enzyme or substrate concentration.2. Presence of activating compounds.3. Error in detection method calibration.1. Re-quantify enzyme and substrate concentrations.2. Analyze samples for potential activators.3. Recalibrate detection instruments and check standards.
Inconsistent Results Between Replicates 1. Pipetting errors.2. Inhomogeneous reaction mixture.3. Temperature or timing variations between wells/tubes.1. Use calibrated pipettes and proper technique.2. Ensure thorough mixing of all reaction components.3. Use a temperature-controlled plate reader or water bath; ensure consistent timing.
Formation of Multiple Products 1. Enzyme has broad substrate specificity.2. Presence of contaminating enzymes.3. Substrate is a racemic mixture and the enzyme acts on both enantiomers.1. Characterize the different products using LC-MS or NMR.2. Further purify the enzyme.3. Use stereospecific substrates if possible.

Key Experimental Protocols

Below are generalized methodologies for OMT activity assays. Specific parameters should be optimized for the particular enzyme under investigation.

Standard O-Methyltransferase Activity Assay

This protocol is a general guideline for measuring the activity of OMTs like 6OMT, SOMT, or CoOMT.

Materials:

  • Purified OMT enzyme

  • Substrate (e.g., (S)-norcoclaurine for 6OMT, (S)-scoulerine for SOMT, columbamine for CoOMT)

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT)

  • Stop Solution (e.g., 2 M HCl)

  • Organic Solvent for extraction (e.g., ethyl acetate)

  • HPLC or LC-MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate, and SAM at desired concentrations.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C).

  • Initiate the reaction by adding the purified OMT enzyme.

  • Incubate the reaction for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Extract the product using an appropriate organic solvent.

  • Evaporate the solvent and resuspend the product in a suitable solvent for analysis.

  • Quantify the product formation using a calibrated HPLC or LC-MS method.

Signaling Pathways and Workflows

Berberine Biosynthesis Pathway

The following diagram illustrates a simplified section of the berberine biosynthesis pathway, highlighting the key O-methylation steps.

Berberine_Biosynthesis cluster_pathway Berberine Biosynthesis O-Methylation Steps Norcoclaurine (S)-Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT + SAM Scoulerine (S)-Scoulerine Coclaurine->Scoulerine Other Enzymes Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine SOMT + SAM Palmatine Palmatine Tetrahydrocolumbamine->Palmatine CoOMT + SAM

Caption: Key O-methylation steps in the berberine biosynthesis pathway.

General OMT Experimental Workflow

This diagram outlines a typical workflow for conducting and analyzing OMT experiments.

OMT_Workflow cluster_workflow OMT Experimental Workflow Prep Prepare Reagents (Enzyme, Substrate, SAM, Buffer) Assay Perform Enzyme Assay Prep->Assay Detect Detect & Quantify Product (HPLC, LC-MS) Assay->Detect Analyze Analyze Data (Kinetics, Specificity) Detect->Analyze Troubleshoot Interpret Unexpected Results Analyze->Troubleshoot If unexpected

Caption: A general workflow for O-methyltransferase experiments.

Troubleshooting Logic for Low OMT Activity

This diagram provides a logical flow for troubleshooting low enzyme activity.

Troubleshooting_Logic cluster_logic Troubleshooting Low OMT Activity Start Low Activity Observed CheckEnzyme Enzyme Integrity OK? Start->CheckEnzyme CheckSAM SAM Quality OK? CheckEnzyme->CheckSAM Yes Solution Problem Identified CheckEnzyme->Solution No CheckConditions Assay Conditions Optimal? CheckSAM->CheckConditions Yes CheckSAM->Solution No CheckInhibitors Inhibitors Present? CheckConditions->CheckInhibitors Yes CheckConditions->Solution No CheckInhibitors->Solution No NoSolution Consult Further CheckInhibitors->NoSolution Yes

Caption: A decision tree for troubleshooting low OMT activity.

References

Technical Support Center: Synthesis of N-Boc-O-methyl-L-tyrosine (BOMT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of N-Boc-O-methyl-L-tyrosine (BOMT).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-Boc-O-methyl-L-tyrosine (BOMT)?

A1: The synthesis of BOMT is typically a two-step process. The first step involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group to form N-Boc-L-tyrosine. The second step is the selective methylation of the phenolic hydroxyl group of N-Boc-L-tyrosine to yield the final product, BOMT.

Q2: What are the critical parameters that can lead to batch-to-batch variability in BOMT synthesis?

A2: Key parameters influencing reproducibility include the quality of starting materials (L-tyrosine and Boc-anhydride), the choice and purity of the methylating agent, precise control of reaction conditions (temperature, time, and pH), and the effectiveness of the purification method.

Q3: What are common impurities encountered during BOMT synthesis?

A3: A common impurity is the N,O-bis-Boc adduct formed during the initial protection step if the reaction conditions are not carefully controlled. In the methylation step, incomplete reaction can leave unreacted N-Boc-L-tyrosine. Over-methylation at the carboxylic acid or nitrogen is also a possibility, though less common under appropriate conditions.

Q4: How can I confirm the purity and identity of my synthesized BOMT?

A4: The purity and identity of BOMT should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity. The chemical structure is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of BOMT.

Problem Potential Cause Recommended Solution
Low yield of N-Boc-L-tyrosine (Step 1) Incomplete reaction due to poor quality Boc-anhydride or insufficient reaction time.Ensure Boc-anhydride is fresh and stored under anhydrous conditions. Monitor the reaction progress by TLC until the starting material is consumed.
Formation of N,O-bis-Boc-L-tyrosine as a major byproduct.Carefully control the stoichiometry of Boc-anhydride and maintain the recommended reaction temperature. Use a biphasic solvent system with a controlled pH to favor N-protection.
Product is an oil or difficult to crystallize Presence of residual solvents or impurities.Ensure the product is thoroughly dried under vacuum. If impurities are suspected, attempt purification by column chromatography before crystallization. Try different solvent systems for recrystallization, such as ethyl acetate/hexanes or dichloromethane/hexanes.
Low yield of BOMT (Step 2 - O-methylation) Incomplete reaction due to inactive methylating agent or insufficient base.Use a fresh, high-purity methylating agent (e.g., dimethyl sulfate or methyl iodide). Ensure the base (e.g., sodium hydride) is of high quality and used in the correct stoichiometric amount to ensure complete deprotonation of the phenol.
Degradation of starting material or product.Maintain the recommended reaction temperature. Exceeding the optimal temperature can lead to side reactions and degradation.
Presence of unreacted N-Boc-L-tyrosine in the final product Incomplete methylation.Increase the reaction time or the amount of methylating agent and base slightly. Monitor the reaction by TLC or HPLC to ensure complete conversion.
Batch-to-batch variation in purity and yield Inconsistent quality of raw materials and reagents.Source high-purity, well-characterized starting materials and reagents from a reliable supplier. Perform quality control checks on incoming materials if possible.
Poor control over reaction parameters.Strictly adhere to the established protocol, paying close attention to reaction temperature, stirring speed, and addition rates of reagents. Use calibrated equipment.
Inconsistent work-up and purification procedures.Standardize the work-up and purification protocols. For crystallization, control the cooling rate and solvent ratios to ensure consistent crystal formation and purity.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-tyrosine

This protocol is adapted from standard procedures for the Boc-protection of amino acids.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Tyrosine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the aqueous residue with hexanes to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from ethyl acetate/hexanes to yield N-Boc-L-tyrosine as a white solid.

Step 2: O-Methylation of N-Boc-L-tyrosine to Synthesize BOMT

This protocol is a general procedure based on the O-methylation of phenols.

Materials:

  • N-Boc-L-tyrosine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-L-tyrosine (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude BOMT.

  • Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure BOMT.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 280 nm.

  • Expected Purity: ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃): Characteristic peaks for the Boc group (singlet around 1.4 ppm), the benzylic protons (doublet of doublets around 3.0-3.2 ppm), the alpha-proton (multiplet around 4.5 ppm), the methoxy group (singlet around 3.8 ppm), and the aromatic protons (two doublets around 6.8 and 7.1 ppm).

  • ¹³C NMR (in CDCl₃): Characteristic peaks for the Boc group carbons, the aliphatic carbons of the tyrosine side chain, the aromatic carbons, and the methoxy carbon.

Visualizations

BOMT_Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: O-Methylation cluster_purification Purification & Analysis L-Tyrosine L-Tyrosine Reaction_1 Boc Protection Reaction (Dioxane/Water, NaOH) L-Tyrosine->Reaction_1 Boc-Anhydride Boc-Anhydride Boc-Anhydride->Reaction_1 N-Boc-L-Tyrosine N-Boc-L-Tyrosine Reaction_1->N-Boc-L-Tyrosine Reaction_2 O-Methylation Reaction (Anhydrous THF or DMF) N-Boc-L-Tyrosine->Reaction_2 Methylating_Agent Methylating Agent (e.g., CH3I or (CH3)2SO4) Methylating_Agent->Reaction_2 Base Base (e.g., NaH) Base->Reaction_2 BOMT N-Boc-O-methyl-L-tyrosine Reaction_2->BOMT Purification Purification (Chromatography or Recrystallization) BOMT->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis Pure_BOMT Pure BOMT (≥98%) Analysis->Pure_BOMT

Caption: Workflow for the two-step synthesis of N-Boc-O-methyl-L-tyrosine (BOMT).

Troubleshooting_Variability Start Batch-to-Batch Variability Observed? Check_Raw_Materials Review Quality of Starting Materials & Reagents Start->Check_Raw_Materials Yes Consistent_Results Consistent Results Achieved Start->Consistent_Results No Review_Protocol Audit Reaction Protocol Adherence Check_Raw_Materials->Review_Protocol Analyze_Impurity_Profile Analyze Impurity Profile by HPLC/MS Review_Protocol->Analyze_Impurity_Profile Optimize_Purification Optimize Purification Method Analyze_Impurity_Profile->Optimize_Purification Optimize_Purification->Consistent_Results

Caption: Decision tree for troubleshooting batch-to-batch variability in BOMT synthesis.

Signaling_Pathway cluster_protection Amine Protection cluster_methylation Phenol Methylation cluster_side_reaction1 Potential Side Reaction (Step 1) cluster_side_reaction2 Potential Side Reaction (Step 2) A L-Tyrosine B N-Boc-L-Tyrosine A->B + Boc₂O, Base C N-Boc-L-Tyrosine D N-Boc-O-methyl-L-tyrosine (BOMT) C->D + CH₃I / (CH₃)₂SO₄, Base E L-Tyrosine F N,O-bis-Boc-L-tyrosine E->F + Excess Boc₂O G N-Boc-L-Tyrosine H Unreacted Starting Material G->H Incomplete Reaction

Best practices for long-term storage of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following best practices and troubleshooting guides are based on the chemical structure of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, general knowledge of steroid chemistry, and information on related compounds. Specific long-term stability studies for this particular molecule are not publicly available. Therefore, it is crucial for researchers to perform their own stability assessments for their specific applications and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a controlled temperature. Based on general guidelines for steroidal compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Minimizes rates of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation and moisture-induced hydrolysis.
Light Amber Vial or Light-Proof ContainerPrevents photodegradation.
Container Tightly Sealed Glass VialPrevents contamination and exposure to moisture and air.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, two primary degradation pathways are of concern: hydrolysis of the lactone and dehydrobromination.

  • Hydrolysis: The 4-oxa-androstan-3-one structure contains a lactone (a cyclic ester), which can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would lead to the opening of the A-ring.

  • Dehydrobromination: The α-bromo ketone functionality can undergo elimination of hydrogen bromide (HBr), particularly in the presence of base, leading to the formation of an α,β-unsaturated ketone.

Q3: Can I store the compound in a solution?

A3: Storing the compound in solution for long periods is generally not recommended due to the increased risk of solvolysis and other degradation reactions. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or below. It is advisable to prepare solutions fresh for each experiment.

Q4: How can I check the purity of my stored compound?

A4: The purity of the compound can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main peak and detect any degradation products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and detect any structural changes.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Verify the storage conditions (temperature, light protection, inert atmosphere).

    • Re-analyze the purity of the compound using HPLC or LC-MS.

    • If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions.

Issue 2: Appearance of New Peaks in HPLC Analysis

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the new peaks using Mass Spectrometry to determine their molecular weights.

    • Based on the molecular weights, hypothesize the structure of the degradation products (e.g., hydrolyzed product, dehydrobrominated product).

    • Review the handling and storage procedures to identify potential causes of degradation (e.g., exposure to moisture, incompatible solvents, basic conditions).

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to quickly assess the stability of the compound under stressed conditions.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the compound into three sets of amber glass vials.

    • One set will be the control stored at -20°C.

    • The second set will be stored at 40°C / 75% Relative Humidity (RH).

    • The third set can be exposed to a specific condition to test for a particular degradation pathway (e.g., dissolved in a slightly basic solution to test for dehydrobromination).

  • Time Points:

    • Analyze the samples at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • At each time point, dissolve the samples in a suitable solvent (e.g., acetonitrile).

    • Analyze by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • A significant decrease in the main peak area or the appearance of new peaks indicates instability under those conditions.

Visualizations

DegradationPathways Compound 6α-Bromo-17β-hydroxy-17α-methyl- 4-oxa-5α-androstan-3-one Hydrolysis Hydrolysis (Moisture, Acid/Base) Compound->Hydrolysis Dehydrobromination Dehydrobromination (Base) Compound->Dehydrobromination Hydrolyzed_Product Ring-Opened Hydroxy Acid Hydrolysis->Hydrolyzed_Product Unsaturated_Ketone α,β-Unsaturated Ketone Dehydrobromination->Unsaturated_Ketone ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Evaluation Prep Weigh Compound into Vials Control -20°C (Control) Prep->Control Stressed 40°C / 75% RH Prep->Stressed Specific Specific Condition Prep->Specific Timepoints T=0, 1, 2, 4 weeks Control->Timepoints Stressed->Timepoints Specific->Timepoints HPLC HPLC Analysis Timepoints->HPLC Evaluation Compare to Control Identify Degradation Products HPLC->Evaluation

Validation & Comparative

Validating the Antiandrogenic Activity of BOMT Against Known Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antiandrogenic activity of BOMT (6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone), a synthetic steroidal antiandrogen, with a selection of known steroidal and non-steroidal androgen receptor (AR) antagonists. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BOMT's performance relative to other antiandrogens based on available experimental data.

Comparative Analysis of Antiandrogenic Activity

CompoundTypeCell LineAssay TypeIC50 (nM)
BOMT Steroidal-Receptor Binding (Relative)RBA: ~2.7% of Metribolone[1]
Cyproterone Acetate SteroidalHamster ProstateReceptor Binding4.4[2]
Flutamide Non-steroidalCV-1Reporter Gene102
Bicalutamide Non-steroidalLNCaPReceptor Binding159-160[3]
Enzalutamide Non-steroidalLNCaPReceptor Binding21-36[3]
Apalutamide Non-steroidal-Reporter Gene200[1]
Darolutamide Non-steroidal-Reporter Gene26[1]

Table 1: Comparative in vitro antiandrogenic activity. This table presents the relative binding affinity of BOMT and the IC50 values of known antiandrogens from receptor binding and reporter gene assays. Lower IC50 values indicate higher potency.

Experimental Protocols

To provide a framework for the validation of antiandrogenic compounds like BOMT, detailed methodologies for two key in vitro assays are provided below. These protocols are synthesized from established practices in the field.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

1. Materials:

  • Androgen Receptor (AR) source (e.g., cytosolic extract from rat ventral prostate or recombinant human AR)
  • Radiolabeled androgen (e.g., [³H]-R1881 - Metribolone)
  • Test compound (e.g., BOMT) and known antagonists (e.g., flutamide, bicalutamide)
  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
  • Scintillation cocktail and scintillation counter

2. Procedure:

  • Prepare a series of dilutions of the unlabeled test compound and reference antagonists.
  • In a multi-well plate, incubate a fixed concentration of the AR preparation and the radiolabeled androgen with the varying concentrations of the test compound or reference antagonists.
  • Include control wells with only the AR and radiolabeled androgen (total binding) and wells with an excess of a non-radiolabeled androgen to determine non-specific binding.
  • Incubate the plate to allow the binding to reach equilibrium.
  • Separate the bound from the unbound radiolabeled androgen. This can be achieved by methods such as filtration through a glass fiber filter or by using scintillation proximity assay (SPA) beads.
  • Quantify the amount of bound radioactivity using a scintillation counter.
  • Calculate the percentage of specific binding at each concentration of the test compound.
  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled androgen.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to antagonize the androgen-induced expression of a reporter gene.

1. Materials:

  • A suitable mammalian cell line that expresses the androgen receptor (e.g., LNCaP, VCaP) or a cell line co-transfected with an AR expression vector (e.g., COS-1, HEK293).
  • A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
  • A potent androgen agonist (e.g., Dihydrotestosterone (DHT) or R1881).
  • Test compound (e.g., BOMT) and known antagonists.
  • Cell culture medium and reagents.
  • Luciferase assay reagent and a luminometer (for luciferase reporter).

2. Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.
  • If using a transient transfection system, transfect the cells with the AR expression vector (if necessary) and the ARE-reporter plasmid.
  • Treat the cells with a fixed, sub-maximal concentration of the androgen agonist in the presence of increasing concentrations of the test compound or a known antagonist.
  • Include control wells with cells treated with the vehicle, the androgen agonist alone, and the test compound alone (to check for any agonist activity).
  • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
  • Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid.
  • Calculate the percentage of inhibition of the androgen-induced reporter activity for each concentration of the test compound.
  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in validating antiandrogenic activity, the following diagrams are provided.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_DHT AR-DHT Complex AR->AR_DHT HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_Dimer AR Dimer AR_DHT->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE AR_Dimer->ARE Transcription Gene Transcription ARE->Transcription BOMT BOMT / Antagonist BOMT->AR Blocks Binding

Caption: Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.

ExperimentalWorkflow cluster_binding_assay Receptor Binding Assay cluster_reporter_assay Reporter Gene Assay B1 Prepare AR Source & Radiolabeled Ligand B2 Incubate with Test Compound (e.g., BOMT) B1->B2 B3 Separate Bound & Unbound Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine IC50 B4->B5 End End B5->End R1 Transfect Cells with AR & Reporter Plasmids R2 Treat with Androgen & Test Compound R1->R2 R3 Incubate for Gene Expression R2->R3 R4 Measure Reporter Activity R3->R4 R5 Determine IC50 R4->R5 R5->End Start Start Start->B1 Start->R1

Caption: General Experimental Workflow for In Vitro Antiandrogen Validation.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of the synthetic steroid 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT), positioned alongside established anabolic-androgenic steroids (AAS) such as Oxandrolone, Stanozolol, and Methandienone. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Executive Summary

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) is a synthetic steroid derivative that has been investigated for its antiandrogenic properties. Unlike typical anabolic-androgenic steroids that activate the androgen receptor (AR), BOMT has been shown to act as an antagonist. This guide compares the available data on BOMT's efficacy with that of Oxandrolone, a structurally similar 4-oxa-androstane derivative, and two other well-characterized AAS, Stanozolol and Methandienone. The comparative data highlights differences in their mechanisms of action and physiological effects.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative and qualitative data for BOMT and the selected comparator compounds.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundReceptorLigandSystemRelative Binding Affinity (RBA)IC50 / KiReference
BOMT Androgen ReceptorTestosteroneMouse Hypothalamic-Preoptic AreaLow Competing EfficiencyData Not Available[1]
Oxandrolone Androgen Receptor[3H]R1881Recombinant Human AR in COS cells-Ki: 62 nM[2]
Stanozolol Androgen Receptor[3H]methyltrienolone (MT)Rat Skeletal Muscle< 0.05 (relative to MT)Data Not Available[3]
Methandienone Androgen Receptor[3H]methyltrienolone (MT)Rat Skeletal Muscle< 0.05 (relative to MT)Data Not Available[3][4]

Note: The available data for BOMT's in vitro receptor binding is qualitative. Further studies are required to determine a precise IC50 or Ki value.

Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Rats)

CompoundAnabolic Activity (Levator Ani Muscle Weight)Androgenic Activity (Prostate/Seminal Vesicle Weight)Anabolic:Androgenic RatioReference
BOMT Antiandrogenic (reduces androgen-stimulated growth)Antiandrogenic (reduces androgen-stimulated growth)Not Applicable[5]
Oxandrolone HighLow~10:1[6]
Stanozolol HighLowData Varies[7]
Methandienone HighModerateData Varies[8][9]

Note: The Hershberger assay data for comparator compounds is well-established, demonstrating their anabolic and androgenic potential. In contrast, BOMT exhibits antiandrogenic effects in such assays.

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Androgen Receptor (AR) source (e.g., recombinant human AR, rat prostate cytosol).

  • Radiolabeled ligand (e.g., [³H]R1881, [³H]methyltrienolone).

  • Test compound and reference compounds (e.g., Dihydrotestosterone).

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Preparation of AR: Isolate cytosol from homogenized rat prostate tissue or use a commercially available recombinant AR preparation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of AR and the radiolabeled ligand with varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Hershberger Bioassay

Objective: To assess the androgenic and antiandrogenic activity of a test compound in a castrated male rat model.[10][11][12]

Animals: Immature, castrated male rats.

Procedure for Androgenic Activity:

  • Acclimatization: Allow the castrated rats to acclimatize for a specified period.

  • Dosing: Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group receives only the vehicle.[11]

  • Necropsy: On day 11, euthanize the animals and carefully dissect and weigh the androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[11]

  • Data Analysis: Compare the weights of the androgen-dependent tissues in the treated groups to the vehicle control group. A statistically significant increase in tissue weights indicates androgenic activity.

Procedure for Antiandrogenic Activity:

  • Acclimatization: Use castrated male rats as described above.

  • Dosing: Administer the test compound daily in conjunction with a reference androgen agonist (e.g., testosterone propionate) for 10 consecutive days. A control group receives the androgen agonist and the vehicle.[11]

  • Necropsy: Perform necropsy and tissue weighing as described above.

  • Data Analysis: Compare the weights of the androgen-dependent tissues in the co-treated groups to the group receiving the androgen agonist alone. A statistically significant decrease in tissue weights indicates antiandrogenic activity.

Mandatory Visualization

signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis AAS Androgenic Steroid (e.g., DHT) AR Androgen Receptor (AR) AAS->AR Binding AR_HSP AR-HSP Complex AR_AAS AR-Steroid Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_AAS->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein (Anabolic/Androgenic Effects) mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Hershberger) invitro_start Prepare AR and Radiolabeled Ligand incubation Incubate with Test Compound invitro_start->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification invitro_end Determine IC50/Ki quantification->invitro_end invivo_start Castrated Male Rats dosing 10-Day Dosing Regimen (Test Compound +/- Androgen) invivo_start->dosing necropsy Necropsy and Tissue Weighing dosing->necropsy invivo_end Assess Anabolic/ Antiandrogenic Effects necropsy->invivo_end

Caption: In Vitro and In Vivo Experimental Workflow.

logical_relationship BOMT 6α-Bromo-17β-hydroxy-17α-methyl- 4-oxa-5α-androstan-3-one (BOMT) AR Androgen Receptor (AR) BOMT->AR Binds to Action Biological Action AR->Action Agonism Agonism (Anabolic/Androgenic Effects) Action->Agonism Antagonism Antagonism (Antiandrogenic Effects) Action->Antagonism Comparators Oxandrolone, Stanozolol, Methandienone Comparators->AR Binds to

References

A Comparative Analysis of Bicalutamide's Engagement with Peripheral versus Central Androgen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the query specified Bicalutamide-O-monomethyl ether (BOMT), a comprehensive search of the scientific literature and chemical databases did not yield any information on this specific compound or its biological activity. Therefore, this guide will focus on the well-characterized and clinically significant parent compound, Bicalutamide .

Bicalutamide is a non-steroidal anti-androgen (NSAA) that is widely used in the treatment of prostate cancer.[1][2][3] It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling pathways that promote tumor growth.[4][5] This guide provides a comparative analysis of bicalutamide's effects on androgen receptors located in peripheral tissues versus those in the central nervous system (CNS). Understanding this differential activity is crucial for researchers and drug development professionals in optimizing therapeutic strategies and designing next-generation anti-androgens with improved selectivity.

Comparative Efficacy and Receptor Binding

Bicalutamide is administered as a racemate, with the (R)-enantiomer being the active form that exhibits significantly higher binding affinity for the androgen receptor compared to the (S)-enantiomer.[2][3][4] The metabolites of bicalutamide, including hydroxybicalutamide and their glucuronidated forms, are considered to be inactive.[1][4]

The following table summarizes the available data on the binding affinity of bicalutamide and other relevant anti-androgens to the androgen receptor.

CompoundAndrogen Receptor (AR) Binding Affinity (IC50, nM)Notes
(R)-Bicalutamide ~159-243The active enantiomer of Bicalutamide.
Enzalutamide ~21-36A second-generation NSAA with significantly higher affinity than Bicalutamide.[6]
Flutamide Low affinity; active metabolite (Hydroxyflutamide) has higher affinity.A first-generation NSAA.
Nilutamide Moderate affinityA first-generation NSAA.

Peripheral versus Central Androgen Receptor Activity

A key differentiator in the pharmacological profile of bicalutamide is its limited ability to cross the blood-brain barrier.[4][7] This results in a "peripherally selective" action, where it primarily antagonizes androgen receptors in tissues outside of the central nervous system.[7]

Evidence for Peripheral Selectivity:

  • Low CNS Penetration: Studies have demonstrated that concentrations of bicalutamide in the hypothalamus and other CNS tissues are significantly lower than in the blood and peripheral target organs like the prostate.[7]

  • Minimal Impact on Gonadotropin Levels: Unlike anti-androgens that readily penetrate the CNS and disrupt the hypothalamic-pituitary-gonadal axis, bicalutamide has a minimal effect on luteinizing hormone (LH) and testosterone levels at therapeutic doses.[7] This is because it does not significantly block the negative feedback inhibition of androgen receptors in the hypothalamus and pituitary gland.

This peripheral selectivity is a desirable characteristic as it can minimize centrally-mediated side effects. However, it's important to note that at higher doses, some central effects of bicalutamide may become more apparent.

Experimental Protocols

1. Radioligand Binding Assay for Androgen Receptor

This assay is used to determine the binding affinity of a test compound to the androgen receptor.

  • Objective: To quantify the ability of a test compound (e.g., BOMT, Bicalutamide) to displace a radiolabeled ligand from the androgen receptor.

  • Materials:

    • Purified androgen receptor protein (full-length or ligand-binding domain).

    • Radiolabeled androgen, typically [3H]-Mibolerone or [3H]-R1881.

    • Test compounds (Bicalutamide, etc.).

    • Assay buffer (e.g., Tris-HCl with protease inhibitors).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate a constant concentration of the androgen receptor and the radiolabeled ligand with varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand (e.g., using filtration or charcoal adsorption).

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

2. Androgen Receptor Luciferase Reporter Assay

This cell-based assay is used to determine the functional activity of a compound as an AR agonist or antagonist.

  • Objective: To measure the ability of a test compound to modulate AR-mediated gene transcription.

  • Materials:

    • A mammalian cell line that expresses the androgen receptor (e.g., LNCaP, PC-3-AR).

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).

    • A transfection reagent.

    • Test compounds.

    • Luciferase assay substrate and a luminometer.

  • Procedure:

    • Co-transfect the cells with the AR expression vector (if necessary) and the luciferase reporter plasmid.

    • Treat the transfected cells with varying concentrations of the test compound in the presence or absence of a known androgen (e.g., dihydrotestosterone, DHT).

    • Incubate the cells for a sufficient period to allow for gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • For antagonists, the results are typically expressed as the percent inhibition of the androgen-induced luciferase activity.

Visualizing the Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of bicalutamide in antagonizing the androgen receptor signaling pathway.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR AR_dimer AR AR AR->AR_dimer Dimerization & Nuclear Translocation Blocked_Transcription Blocked Gene Transcription AR->Blocked_Transcription Prevents Nuclear Translocation and DNA Binding HSP Heat Shock Proteins (HSP) AR_HSP AR HSP AR_HSP->AR HSP Dissociation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds to AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Mechanism of Bicalutamide Action.

Experimental Workflow for Assessing Anti-Androgen Activity

The following diagram outlines a typical workflow for evaluating the efficacy of a potential anti-androgen like bicalutamide.

Start Start: Compound Synthesis/Acquisition Binding_Assay In Vitro AR Binding Assay Start->Binding_Assay Determine Receptor Affinity (IC50) Reporter_Assay Cell-Based AR Reporter Assay Binding_Assay->Reporter_Assay Assess Functional Activity (Agonist/Antagonist) In_Vivo_Models In Vivo Animal Models Reporter_Assay->In_Vivo_Models Evaluate Efficacy and PK/PD Data_Analysis Data Analysis and Lead Optimization In_Vivo_Models->Data_Analysis Compare Efficacy, Toxicity, and Selectivity Data_Analysis->Start Iterative Design and Synthesis End End: Candidate Selection Data_Analysis->End

Caption: Anti-Androgen Evaluation Workflow.

Conclusion

In the absence of data for BOMT, this guide provides a comprehensive overview of the differential effects of its parent compound, bicalutamide, on peripheral and central androgen receptors. Bicalutamide's peripheral selectivity, a consequence of its poor blood-brain barrier penetration, is a key feature of its pharmacological profile. This property minimizes centrally-mediated side effects and highlights the importance of considering tissue-specific drug distribution in the design of novel anti-androgens. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers engaged in the discovery and development of new androgen receptor modulators. Further research into the structure-activity relationships of bicalutamide analogs could provide insights into the potential properties of hypothetical compounds like BOMT.

References

A Head-to-Head Comparison of BOMT with Other Antiandrogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the steroidal antiandrogen BOMT with other prominent steroidal and non-steroidal antiandrogens. This document synthesizes available experimental data to facilitate a comprehensive understanding of their respective pharmacological profiles.

Executive Summary

BOMT (6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone), a synthetic steroidal antiandrogen developed in the 1970s, operates as a competitive antagonist of the androgen receptor (AR).[1][2] Although it was investigated for conditions like benign prostatic hyperplasia, it was never marketed.[1][2] This guide clarifies BOMT's classification as a steroidal antiandrogen and contrasts its properties with both another key steroidal agent, cyproterone acetate, and several non-steroidal antiandrogens (NSAAs), including the first-generation bicalutamide and the second-generation enzalutamide and apalutamide.

The primary distinction lies in their chemical structure and mechanism of action. Steroidal antiandrogens like BOMT and cyproterone acetate are structurally related to testosterone and can exhibit partial agonist or other hormonal activities.[2] In contrast, non-steroidal antiandrogens are structurally distinct, acting as pure or silent AR antagonists.[3] This fundamental difference influences their efficacy, side-effect profiles, and clinical applications.

Comparative Analysis of Androgen Receptor Binding Affinity

The binding affinity of an antiandrogen to the androgen receptor is a critical determinant of its potency. The available data, while not always from direct comparative studies, allows for a relative understanding of these compounds' affinities.

CompoundClassAndrogen Receptor Binding AffinitySource(s)
BOMT SteroidalRelative binding affinity of ~2.7% of metribolone. Described as a "relatively weak competitor."[1][2]
Cyproterone Acetate SteroidalIC50 = 7.1 nM[4]
Bicalutamide Non-steroidal (1st Gen)IC50 ≈ 160 nM[5]
Enzalutamide Non-steroidal (2nd Gen)IC50 ≈ 21-36 nM (approximately 8-fold higher affinity than bicalutamide)[5]
Apalutamide Non-steroidal (2nd Gen)High affinity, comparable to enzalutamide.[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater binding affinity. The data presented is compiled from various sources and may not be directly comparable due to differences in experimental methodologies.

Mechanism of Action: Steroidal vs. Non-Steroidal Antiandrogens

The mechanism of action for steroidal and non-steroidal antiandrogens at the cellular level differs significantly, particularly in their interaction with the androgen receptor and subsequent downstream signaling.

General Androgen Receptor Signaling Pathway

Androgens, such as testosterone and dihydrotestosterone (DHT), typically bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that regulate cell growth and proliferation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR Androgen_AR Androgen-AR AR->Androgen_AR Binding HSP HSP AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer Androgen_AR->AR_Dimer Dimerization ARE ARE (DNA) AR_Dimer->ARE Nuclear Translocation & Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: General Androgen Receptor Signaling Pathway.
Mechanism of Steroidal Antiandrogens (e.g., BOMT, Cyproterone Acetate)

Steroidal antiandrogens competitively inhibit the binding of androgens to the AR. However, due to their structural similarity to androgens, they can sometimes act as partial agonists, meaning they can weakly activate the receptor. Some steroidal antiandrogens, like cyproterone acetate, also have progestogenic activity, which leads to negative feedback on the hypothalamic-pituitary-gonadal axis, thereby reducing testosterone production.[7] BOMT, however, is described as a pure antiandrogen with weak antigonadotropic effects.[1][2]

Mechanism of Non-Steroidal Antiandrogens (e.g., Bicalutamide, Enzalutamide, Apalutamide)

Non-steroidal antiandrogens are pure antagonists. First-generation NSAAs like bicalutamide primarily act by competitively inhibiting androgen binding to the AR. Second-generation NSAAs, such as enzalutamide and apalutamide, have a more complex mechanism of action. In addition to blocking the ligand-binding domain with high affinity, they also prevent the nuclear translocation of the AR, impair its binding to DNA, and inhibit the recruitment of coactivator proteins.[5] This multi-faceted inhibition makes them more potent than their predecessors.

cluster_steroidal Steroidal Antiandrogens (e.g., BOMT) cluster_nsaa1 1st Gen NSAAs (e.g., Bicalutamide) cluster_nsaa2 2nd Gen NSAAs (e.g., Enzalutamide) Androgen Androgen AR AR Androgen->AR Binds to activate Nuclear_Translocation Nuclear Translocation AR->Nuclear_Translocation Inhibits SAA Steroidal AA SAA->AR Competitive Inhibition (may have partial agonism) NSAA1 1st Gen NSAA NSAA1->AR Competitive Inhibition NSAA2 2nd Gen NSAA NSAA2->AR High-Affinity Binding DNA_Binding DNA Binding Nuclear_Translocation->DNA_Binding Inhibits Coactivator_Recruitment Coactivator Recruitment DNA_Binding->Coactivator_Recruitment Inhibits

Caption: Comparative Mechanisms of Antiandrogen Action.

Experimental Protocols

The evaluation and comparison of antiandrogens rely on standardized in vitro and in vivo assays.

In Vitro Androgen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which reflects its ability to displace a radiolabeled androgen from the AR.

Methodology:

  • Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat ventral prostate) or cells (e.g., LNCaP), or purified recombinant human AR protein are used.

  • Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound (the competitor) are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound and unbound radioligand are separated (e.g., by filtration or scintillation proximity assay).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand is determined as the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value.

Start Start Prepare_Receptor Prepare Receptor Source (e.g., Prostate Cytosol) Start->Prepare_Receptor Incubate Incubate Receptor with Radioligand and Test Compound Prepare_Receptor->Incubate Separate Separate Bound and Unbound Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate IC50/Ki Measure->Calculate End End Calculate->End

Caption: Workflow for AR Competitive Binding Assay.
In Vivo Efficacy: The Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo method to assess the androgenic and antiandrogenic activity of a substance in castrated male rats.[1][5]

Objective: To determine if a test substance can antagonize the effects of a known androgen on the growth of androgen-dependent tissues.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.

  • Dosing:

    • A control group receives a vehicle only.

    • A positive control group receives a reference androgen (e.g., testosterone propionate, TP).

    • Test groups receive the reference androgen plus various doses of the test antiandrogen.

    • Dosing is typically performed daily for 10 consecutive days.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the weights of five androgen-dependent tissues are measured:

    • Ventral prostate

    • Seminal vesicles (plus coagulating glands)

    • Levator ani-bulbocavernosus muscle

    • Cowper's glands

    • Glans penis

  • Data Analysis: A statistically significant decrease in the weights of these tissues in the groups receiving the test compound plus androgen, compared to the group receiving the androgen alone, indicates antiandrogenic activity.

Conclusion

BOMT, a steroidal antiandrogen, demonstrates a distinct pharmacological profile when compared to non-steroidal antiandrogens. While it acts as a competitive antagonist at the androgen receptor, its steroidal nature implies potential for different off-target effects and partial agonism compared to the "pure" antagonist activity of NSAAs. The second-generation NSAAs, enzalutamide and apalutamide, represent a significant advancement with their multi-pronged inhibition of the AR signaling pathway, resulting in higher potency. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel antiandrogenic compounds, which is crucial for the development of more effective therapies for androgen-dependent diseases.

References

Unveiling the Structural Secrets of BOMT Inhibition: A Comparative Guide to Analog Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of analogs targeting N-benzoyl-4-hydroxy-L-ornithine methyltransferase (BOMT), a key enzyme in the biosynthesis of various natural products. By examining the structural activity relationships (SAR) of these analogs, we can illuminate the path toward designing more potent and selective inhibitors.

The Landscape of BOMT Inhibition: A Data-Driven Comparison

While direct and extensive SAR studies on BOMT analogs are not widely published, we can draw valuable insights from studies on analogous plant O-methyltransferases (OMTs) that act on similar N-acylated amino acid or phenolic substrates. The following table summarizes the inhibitory activities of a hypothetical series of BOMT analogs, based on established principles of methyltransferase inhibition, to illustrate the core concepts of SAR.

Analog Modification from Lead Compound IC50 (µM) Key SAR Observation
Lead Compound N-benzoyl-4-hydroxy-L-ornithine15.2Baseline activity
Analog 1 Replacement of benzoyl with acetyl45.8Aromatic ring is crucial for binding.
Analog 2 Substitution on benzoyl ring (4-methoxy)8.5Electron-donating groups may enhance affinity.
Analog 3 Substitution on benzoyl ring (4-nitro)22.1Electron-withdrawing groups may decrease affinity.
Analog 4 Replacement of L-ornithine with L-lysine18.9Chain length of the amino acid has a moderate effect.
Analog 5 Replacement of 4-hydroxyl with 4-amino35.6Hydroxyl group is a key interaction point.
Analog 6 Esterification of the carboxyl group> 100Free carboxylate is essential for activity.

Note: The data presented in this table is illustrative and intended to demonstrate SAR principles. Actual IC50 values would need to be determined experimentally.

Deciphering the Mechanism: Experimental Protocols

The determination of inhibitory activity for BOMT analogs relies on robust and reproducible experimental protocols. A common method involves a biochemical assay that measures the enzymatic activity of BOMT.

General BOMT Activity Assay Protocol

This assay quantifies the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the substrate, N-benzoyl-4-hydroxy-L-ornithine.

Materials:

  • Purified BOMT enzyme

  • N-benzoyl-4-hydroxy-L-ornithine (substrate)

  • S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled co-factor)

  • Test analogs (inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, BOMT enzyme, and the test analog at various concentrations.

  • Initiate the reaction by adding the substrate (N-benzoyl-4-hydroxy-L-ornithine) and the radiolabeled co-factor (S-adenosyl-L-[methyl-¹⁴C]methionine).

  • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes at 30°C).

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Extract the radiolabeled product into an organic solvent (e.g., ethyl acetate).

  • Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each analog concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Visualizing the Interactions: Pathways and Workflows

To better understand the context of BOMT's function and the process of identifying its inhibitors, the following diagrams illustrate the general biosynthetic pathway involving a plant O-methyltransferase and a typical experimental workflow for inhibitor screening.

BOMT_Pathway Precursor Amino Acid Precursor Acylated_AA N-Acylated Amino Acid Precursor->Acylated_AA Acylation Hydroxylated_AA N-Acylated-4-hydroxy-Amino Acid Acylated_AA->Hydroxylated_AA Hydroxylation Methylated_Product Methylated Natural Product Hydroxylated_AA->Methylated_Product Methylation BOMT BOMT (O-methyltransferase) SAH SAH BOMT->SAH BOMT->Methylated_Product SAM SAM SAM->BOMT Downstream Downstream Biosynthesis Methylated_Product->Downstream Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput BOMT Activity Assay Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Assay Hits->Dose_Response IC50 IC50 Calculation Dose_Response->IC50 SAR_Analysis SAR-Guided Analog Synthesis IC50->SAR_Analysis Optimized_Leads Optimized Inhibitors SAR_Analysis->Optimized_Leads

Assessing the specificity of BOMT for the androgen receptor over other steroid receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Steroid Receptor Binding Affinity

For researchers and drug development professionals, understanding the specificity of a novel compound is paramount. A therapeutic agent's efficacy is intrinsically linked to its ability to interact with the intended target while minimizing off-target effects. In the realm of steroid hormone research, this translates to quantifying the binding affinity of a compound for its primary receptor—in this case, the Androgen Receptor (AR)—and comparing it to its affinity for other structurally related steroid receptors.

This guide provides a framework for assessing the specificity of a hypothetical androgen receptor modulator, designated BOMT. It outlines the necessary experimental data, presents it in a clear, comparative format, and details the methodologies required to generate such data.

Data Presentation: Comparative Binding Affinity

The cornerstone of a specificity assessment is the quantitative comparison of binding affinities across a panel of relevant receptors. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table presents hypothetical binding data for BOMT, alongside reference compounds for each of the five major steroid hormone receptors: Androgen Receptor (AR), Progesterone Receptor (PR), Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR).

CompoundAR (Ki, nM)PR (Ki, nM)ERα (Ki, nM)GR (Ki, nM)MR (Ki, nM)
BOMT (Hypothetical) 0.5 150 >1000800 >1000
Dihydrotestosterone0.251>1000>10001
Progesterone30.5>1000200.5
Estradiol>1000200.1>1000>1000
Dexamethasone>100050>10001100
Aldosterone10.5>1000200.5

Note: The data for BOMT is hypothetical and for illustrative purposes only. Data for reference compounds are representative values from published literature.

From this hypothetical data, BOMT demonstrates high affinity and selectivity for the Androgen Receptor. Its binding affinity for AR (Ki = 0.5 nM) is significantly stronger than for PR and GR, and it shows negligible binding to ERα and MR at concentrations up to 1000 nM. This profile suggests that BOMT is a potent and specific androgen receptor modulator.

Mandatory Visualization

Visualizing the biological and experimental context is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the androgen receptor signaling pathway and the workflow of a competitive binding assay used to determine receptor specificity.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (or BOMT) AR Androgen Receptor (AR) DHT->AR Binds Active_AR Activated AR Dimer AR->Active_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) Active_AR->ARE Binds to cluster_nucleus cluster_nucleus Active_AR->cluster_nucleus Translocation Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation

Caption: Androgen Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Steroid Receptor (e.g., AR, PR, ER, GR, MR) Incubate Incubate Receptor, Radioligand, and Test Compound to Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-DHT) Radioligand->Incubate Test_Compound Test Compound (BOMT) (Serial Dilutions) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Plot Plot % Inhibition vs. Compound Concentration Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Experimental Workflow for Competitive Binding Assay.

Experimental Protocols

Accurate and reproducible data are the result of meticulous experimental execution. Below is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity and specificity of a compound for a steroid receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., BOMT) for a specific steroid receptor.

Materials:

  • Receptor Source: Purified recombinant human steroid receptors (AR, PR, ERα, GR, MR) or tissue homogenates known to express the target receptor.

  • Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR, [³H]-estradiol for ERα, [³H]-dexamethasone for GR, [³H]-aldosterone for MR).

  • Test Compound: The compound to be tested (BOMT), dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: Buffer appropriate for the receptor, typically containing Tris-HCl, EDTA, and other stabilizing agents.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.

  • Scintillation Counter: An instrument to measure the light emitted from the scintillation cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (BOMT) and the reference compound in the assay buffer. The concentration range should typically span several orders of magnitude around the expected IC50.

    • Dilute the receptor preparation and the radioligand to their optimal concentrations in the assay buffer. These concentrations should be determined empirically during assay development.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add the receptor preparation, radioligand, and assay buffer (with solvent vehicle).

    • Non-specific Binding Wells: Add the receptor preparation, radioligand, and a saturating concentration of the unlabeled reference compound.

    • Test Compound Wells: Add the receptor preparation, radioligand, and the various dilutions of the test compound (BOMT).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium. The incubation time will vary depending on the receptor and ligands.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The receptors and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measurement of Radioactivity:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • For the test compound, calculate the percentage of specific binding at each concentration relative to the control (wells with no test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

By following this protocol for each of the steroid receptors, a comprehensive specificity profile for a novel compound like BOMT can be established, providing critical data for its further development as a therapeutic agent.

Independent verification of the synthesis pathway for 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of the Synthesis Pathway for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential synthesis pathways for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, a brominated analog of the synthetic anabolic steroid oxandrolone. Due to the limited publicly available, direct synthesis data for this specific compound, this guide extrapolates from established methods for the synthesis of oxandrolone and the bromination of related steroidal ketones. The aim is to provide a foundational understanding of the likely synthetic routes, their potential advantages, and drawbacks, supported by experimental data from analogous reactions.

Introduction

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one is a steroid derivative with potential applications in pharmaceutical research, particularly in the study of androgen receptor modulation. Its structure, confirmed by X-ray analysis, features a bromine atom at the 6α position, which is expected to influence its biological activity. This document outlines a probable synthesis pathway and discusses alternative methods, focusing on the critical bromination step.

Proposed Synthesis Pathway

The most plausible synthetic route to 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one involves the direct bromination of the parent compound, 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (an oxandrolone precursor). This pathway is inferred from common practices in steroid chemistry, where electrophilic bromination at the α-position to a carbonyl group is a well-established transformation.

Synthesis_Pathway Precursor 17β-hydroxy-17α-methyl- 4-oxa-5α-androstan-3-one Bromination Electrophilic Bromination Precursor->Bromination Brominating Agent (e.g., Br2, NBS) Target 6α-Bromo-17β-hydroxy-17α-methyl- 4-oxa-5α-androstan-3-one Bromination->Target

Caption: Proposed synthesis pathway for the target compound.

Comparison of Bromination Methods

The key step in the proposed synthesis is the selective bromination at the C-6 position. Several reagents and conditions are available for the bromination of steroidal ketones, each with its own set of advantages and disadvantages regarding yield, stereoselectivity, and reaction conditions.

Brominating AgentTypical Solvent(s)Reported Yield (Analogous Reactions)Key Considerations
Molecular Bromine (Br₂) in Acetic Acid Acetic AcidLow for similar brominationsCan lead to multiple brominations and side products.
Phenyltrimethylammonium Tribromide Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)70-90% for bromination of a related steroid[1]Offers good yields and selectivity.[1]
Pyridinium Tribromide Tetrahydrofuran (THF)Moderate to high (specific yield not detailed)Generally a milder and more selective brominating agent.
N-Bromosuccinimide (NBS) Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)Variable, can be high with radical initiatorOften used for allylic or benzylic bromination, but can be used for α-bromination of ketones.
Bromine in Dioxane/Acetic Acid with HBr Dioxane, Acetic AcidHigh yields for other 6-bromo steroidsIonic bromination can be highly selective for the 6-position.

Experimental Protocols (Hypothetical)

While a specific protocol for the target molecule is not available, the following hypothetical procedures are based on established methods for analogous transformations.

Method A: Bromination using Phenyltrimethylammonium Tribromide

This method is adapted from a procedure used for the synthesis of an oxandrolone intermediate.[1]

  • Dissolution: Dissolve 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at 0-5 °C under an inert atmosphere.

  • Addition of Brominating Agent: Slowly add a solution of phenyltrimethylammonium tribromide (1.0-1.2 equivalents) in the same solvent to the cooled solution.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Bromination using Bromine in Dioxane/Acetic Acid

This protocol is based on a method for the synthesis of other 6-bromo steroids.

  • Preparation of Brominating Solution: Prepare a solution of bromine (1.0-1.2 equivalents) in acetic acid.

  • Reaction Setup: Dissolve the starting material in a mixture of dioxane and acetic acid, and add a catalytic amount of hydrogen bromide.

  • Addition: Add the bromine solution dropwise to the steroid solution at room temperature.

  • Reaction: Stir the mixture for a short period (typically 5-30 minutes).

  • Precipitation: Pour the reaction mixture into a large volume of cold water, often containing a reducing agent like sodium bisulfite to destroy excess bromine.

  • Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization.

Logical Workflow for Method Selection

Method_Selection Start Select Bromination Method HighYield High Yield Required? Start->HighYield MildConditions Mild Conditions Preferred? HighYield->MildConditions No MethodA Method A: Phenyltrimethylammonium Tribromide HighYield->MethodA Yes MildConditions->MethodA Yes MethodB Method B: Bromine in Dioxane/Acetic Acid MildConditions->MethodB No OtherMethods Consider Other Methods (e.g., NBS) MildConditions->OtherMethods Consider End End MethodA->End Proceed with Experiment MethodB->End Proceed with Experiment OtherMethods->End

Caption: Decision workflow for selecting a bromination method.

Conclusion

The synthesis of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one is most likely achieved through the direct bromination of its non-brominated precursor. Based on literature for analogous compounds, the use of phenyltrimethylammonium tribromide appears to be a promising method, offering high yields and good selectivity.[1] However, the classical approach using bromine in a dioxane/acetic acid mixture also presents a viable, potentially high-yielding alternative. Experimental verification is necessary to determine the optimal conditions and to fully characterize the yield, purity, and stereoselectivity of the chosen pathway. Researchers should carefully consider the safety and handling requirements of all reagents, particularly molecular bromine. Further investigation into the purification of the final product will be crucial for obtaining material of high purity for subsequent biological evaluation.

References

Safety Operating Guide

Navigating the Disposal of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. The compound 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one, a halogenated synthetic steroid, necessitates a meticulous disposal protocol due to its chemical nature. As with many complex synthetic molecules, this compound should be treated as hazardous waste in the absence of specific data to the contrary.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans. It offers procedural, step-by-step guidance to directly answer specific operational questions, ensuring that laboratory personnel can manage this waste stream safely and effectively.

Procedural Guidance for Disposal

The primary route for the disposal of this compound is through a licensed hazardous waste management company. The following steps outline the process for its safe segregation, storage, and preparation for collection.

Step 1: Waste Identification and Segregation

  • Initial Assessment: Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, empty containers, contaminated solvents) as Halogenated Organic Waste .

  • Dedicated Waste Container: Use a designated, leak-proof, and clearly labeled waste container for all solid and liquid waste containing this compound. The container should be made of a material compatible with the chemical and any solvents used.

  • Avoid Mixing: Do not mix this waste with non-hazardous waste or other categories of chemical waste, such as non-halogenated organics or aqueous waste.

Step 2: Labeling and Documentation

  • Clear Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of its hazards (e.g., "Toxic," "Halogenated").

  • Log Sheet: Maintain a log sheet for the waste container, detailing the contents, approximate quantities, and the date of addition. This is crucial for regulatory compliance and for the waste disposal company.

Step 3: Safe Storage

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

  • Ventilation: If the compound is volatile or stored in a solvent, the storage area should be well-ventilated, preferably within a fume hood.

  • Restricted Access: Access to the hazardous waste storage area should be limited to authorized personnel.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department.

  • Waste Pickup: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.

  • Provide Documentation: Be prepared to provide the waste disposal company with all necessary documentation, including the waste log sheet and, if available, a Safety Data Sheet (SDS) for the compound or a similar chemical.

Comparative Overview of Disposal Technologies for Halogenated Organic Compounds

While direct laboratory-scale destruction of this compound is not recommended without specialized equipment, it is valuable for researchers to understand the ultimate fate of halogenated organic waste. The following table summarizes high-temperature destruction technologies that may be employed by licensed waste disposal facilities.

TechnologyDescriptionDestruction EfficiencyByproductsScale of Operation
Incineration Controlled high-temperature combustion in the presence of oxygen.>99.99%Acid gases (e.g., HBr), ash, carbon dioxide, water. Requires off-gas scrubbing.Large-scale, industrial
Hydrothermal Oxidation Oxidation in supercritical water at high temperature and pressure.[1][2]>99.99%Carbon dioxide, water, and inorganic acids or salts depending on pH.[1]Pilot to large-scale
Plasma Pyrolysis Decomposition at extremely high temperatures in a plasma torch.[3]>99.9999%Primarily H₂, CO, HCl, and particulate carbon.[3]Small to medium-scale

Protocol for Safe Waste Segregation and Packaging

This protocol details the procedure for safely preparing solid waste contaminated with this compound for disposal.

Materials:

  • Designated "Halogenated Organic Solid Waste" container (e.g., a rigid, sealable drum or pail)

  • Inner liner bag (e.g., heavy-duty polyethylene)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

  • Waste labels

  • Waste log sheet

  • Contaminated solid waste (e.g., gloves, weighing paper, TLC plates, empty vials)

Procedure:

  • Don PPE: Before handling any waste, put on appropriate personal protective equipment.

  • Prepare the Waste Container: Place a new liner bag inside the designated waste container.

  • Label the Container: Affix a "Hazardous Waste" label to the container. Fill in the generator's name, location, accumulation start date, and the chemical name: "Solid Waste contaminated with this compound."

  • Deposit Solid Waste: Place all solid waste contaminated with the compound directly into the lined container. Do not include any free liquids.

  • Update Log Sheet: For each addition of waste, record the date, the type of waste, and the estimated quantity on the waste log sheet.

  • Seal the Container: When the container is full (typically no more than 90% capacity) or when the waste is ready for pickup, securely close the inner liner and then seal the lid of the outer container.

  • Store for Pickup: Move the sealed and labeled container to the designated satellite accumulation area to await collection by your institution's hazardous waste management personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal External Waste Management start Generation of Waste (this compound) identify Identify as Halogenated Organic Waste start->identify segregate Segregate into Designated Container identify->segregate label_container Label Container 'Hazardous Waste' segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs pickup Licensed Waste Hauler Picks Up Waste contact_ehs->pickup transport Transport to Treatment Facility pickup->transport treatment Treatment/Destruction (e.g., Incineration) transport->treatment final_disposal Final Disposal of Residue treatment->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. The following guidance is based on best practices for handling potent, halogenated steroidal compounds of unknown toxicity. A thorough risk assessment should be conducted by qualified personnel before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. The procedural steps outlined are designed to minimize exposure and ensure safe disposal.

Hazard Assessment and Control

Due to the lack of specific toxicity data, this compound should be handled as a potent pharmaceutical ingredient. The presence of a bromine atom (a halogen) and its steroidal structure suggest potential for biological activity and possible hazards associated with halogenated organic compounds.[1]

Primary Risks:

  • Inhalation: Potent powders can be easily aerosolized and inhaled.

  • Dermal Contact: Absorption through the skin is a potential route of exposure.

  • Ingestion: Accidental ingestion can occur through contaminated hands.

Control Measures:

  • Containment: All handling of the solid compound should be performed in a certified chemical fume hood, a glove box, or an isolator to prevent the release of airborne particles.[2][3]

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Access Control: Restrict access to the handling area to trained and authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one.

Body Part Personal Protective Equipment Specification Rationale
Respiratory RespiratorNIOSH-approved N100 or P100 respirator. For higher risk activities, a powered air-purifying respirator (PAPR) is recommended.Protects against inhalation of fine powder.
Hands Double GlovesTwo pairs of nitrile gloves, with the outer pair changed frequently.Provides a barrier against dermal absorption and allows for safe removal of the outer layer if contaminated.
Eyes Safety GogglesChemical splash goggles that provide a complete seal around the eyes.Protects eyes from airborne particles and potential splashes.
Body Lab Coat and Disposable GownA buttoned lab coat worn over personal clothing, with a disposable gown over the lab coat.Prevents contamination of personal clothing and skin.
Feet Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes with disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.
Operational Plan for Handling

A step-by-step procedure should be followed to ensure safe handling.

Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the designated handling area (fume hood, glove box) by cleaning and decontaminating the surfaces.

  • Have all necessary equipment (spatulas, weigh boats, containers) readily available within the containment area.

  • Prepare a waste container for contaminated disposables within the handling area.

Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all manipulations of the solid compound within the designated containment area.

  • Use caution when opening containers to avoid creating airborne dust.

  • Weigh the compound carefully to minimize aerosolization.

  • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

Post-Handling:

  • Securely close all containers of the compound.

  • Decontaminate all surfaces and equipment used.

  • Carefully remove and dispose of all contaminated disposable materials in the designated waste container.

  • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan
  • Waste Segregation: All materials that have come into contact with 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, including contaminated PPE, weigh boats, and cleaning materials, should be considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all hazardous waste. Hazardous pharmaceutical waste is often collected in black containers.[5]

  • Disposal Method: Do not dispose of this compound down the drain or in regular trash.[5] The primary method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[5]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one.

SafeHandlingWorkflow start Start prep Preparation - Don PPE - Prepare Workspace start->prep end_node End handling Handling (in Fume Hood/Isolator) - Weighing - Solution Prep prep->handling decon Decontamination - Clean Surfaces - Clean Equipment handling->decon emergency Emergency Event (Spill/Exposure) handling->emergency waste_seg Waste Segregation - Contaminated PPE - Disposables decon->waste_seg waste_disp Waste Disposal - Sealed Container - Licensed Disposal waste_seg->waste_disp remove_ppe Remove PPE waste_disp->remove_ppe remove_ppe->end_node emergency_proc Follow Emergency Procedures emergency->emergency_proc Activate emergency_proc->end_node Seek Assistance

Caption: Workflow for handling and disposal of potent compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.